molecular formula C14H12O2 B091923 4-Acetoxybiphenyl CAS No. 148-86-7

4-Acetoxybiphenyl

Cat. No.: B091923
CAS No.: 148-86-7
M. Wt: 212.24 g/mol
InChI Key: MISFQCBPASYYGV-UHFFFAOYSA-N
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Description

4-Acetoxybiphenyl is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404087. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISFQCBPASYYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323482
Record name 4-Acetoxybiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-86-7
Record name [1,1′-Biphenyl]-4-ol, 4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetoxybiphenyl
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetoxybiphenyl
Source EPA DSSTox
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Acetoxybiphenyl from 4-Phenylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-acetoxybiphenyl from 4-phenylphenol, a crucial transformation in the development of various organic compounds. This document details established experimental protocols, presents key quantitative data, and visualizes the reaction workflow, offering a thorough resource for laboratory application and process optimization.

Introduction

The acetylation of phenols is a fundamental reaction in organic synthesis, utilized for the protection of hydroxyl groups and the synthesis of valuable ester derivatives. The conversion of 4-phenylphenol to this compound is a key step in the synthesis of more complex molecules, including liquid crystals and biologically active compounds. This guide explores two common and effective catalytic methods for this transformation: a pyridine-catalyzed approach and a more environmentally benign sodium bicarbonate-catalyzed method.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-phenylphenol proceeds via an O-acetylation reaction using acetic anhydride as the acetylating agent. The reaction involves the nucleophilic attack of the hydroxyl group of 4-phenylphenol on the carbonyl carbon of acetic anhydride, leading to the formation of the ester product and acetic acid as a byproduct. The use of a base catalyst, such as pyridine or sodium bicarbonate, is essential to deprotonate the phenol, thereby increasing its nucleophilicity and facilitating the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. While specific yields for the acetylation of 4-phenylphenol are not widely reported in the literature, the general acetylation of phenols using these methods typically results in good to excellent yields.

Parameter4-Phenylphenol (Starting Material)This compound (Product)Reference
Molecular Formula C₁₂H₁₀OC₁₄H₁₂O₂
Molar Mass 170.21 g/mol 212.24 g/mol
Melting Point 164-167 °C87-89 °C
Appearance White to off-white crystalline solidWhite to off-white crystalline powder

Experimental Protocols

Two detailed experimental protocols for the synthesis of this compound are provided below, utilizing either pyridine or sodium bicarbonate as a catalyst.

Pyridine-Catalyzed Acetylation

This classic method employs pyridine as a basic catalyst and solvent.

Materials:

  • 4-Phenylphenol

  • Acetic Anhydride

  • Pyridine

  • Hydrochloric Acid (1 M)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethanol (for recrystallization)

  • Dichloromethane or Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylphenol (1.0 eq) in pyridine (2-5 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dissolve the crude product in dichloromethane or ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Sodium Bicarbonate-Catalyzed Acetylation

This method offers a milder and more environmentally friendly alternative to the pyridine-catalyzed protocol.[1][2]

Materials:

  • 4-Phenylphenol

  • Acetic Anhydride

  • Sodium Bicarbonate (anhydrous)

  • Toluene or Ethyl Acetate (solvent)

  • Dichloromethane (for workup)

  • Water

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred suspension of 4-phenylphenol (1.0 eq) and anhydrous sodium bicarbonate (2.0 eq) in toluene or ethyl acetate (5-10 volumes), add acetic anhydride (1.5 eq).[1]

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove the sodium bicarbonate.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol to yield pure this compound.[1]

Mandatory Visualizations

Chemical Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 4-phenylphenol.

reaction_workflow Reactants 4-Phenylphenol Acetic Anhydride Catalyst (Pyridine or NaHCO₃) Reaction Acetylation Reaction (Stirring at RT) Reactants->Reaction Mixing Workup Workup (Quenching, Extraction, Washing) Reaction->Workup Reaction Completion Purification Purification (Recrystallization from Ethanol) Workup->Purification Crude Product Product This compound (Pure Product) Purification->Product Isolation

Caption: General workflow for the synthesis of this compound.

Logical Relationship of Components

This diagram shows the logical relationship between the reactants, reagents, and products in the synthesis.

logical_relationship cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts 4-Phenylphenol 4-Phenylphenol Acetic Anhydride Acetic Anhydride Acetylation Acetylation Acetic Anhydride->Acetylation Catalyst Catalyst Catalyst->Acetylation This compound This compound Acetylation->this compound Acetic Acid Acetic Acid Acetylation->Acetic Acid

Caption: Logical relationship of components in the acetylation of 4-phenylphenol.

References

Spectroscopic Analysis of 4-Acetoxybiphenyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for 4-Acetoxybiphenyl, a biphenyl derivative of interest in various research and development fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. This information is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.58mH-2', H-6'
7.55mH-2, H-6
7.42mH-3', H-4', H-5'
7.15dH-3, H-5
2.31s-OCOCH₃

Data sourced from publicly available spectra. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data of this compound (Predicted)

Chemical Shift (δ) ppmAssignment
169.6C=O
150.8C-4
140.3C-1'
138.5C-1
128.8C-3', C-5'
128.2C-2, C-6
127.3C-2', C-6'
127.0C-4'
121.8C-3, C-5
21.2-OCOC H₃

Note: The provided ¹³C NMR data is predicted based on established chemical shift rules and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H Stretch
~2925WeakAliphatic C-H Stretch
~1760StrongC=O Stretch (Ester)
~1600, 1480Medium-StrongAromatic C=C Bending
~1200StrongC-O Stretch (Ester)
~840Strongp-Disubstituted Benzene C-H Bend

Note: These are characteristic absorption ranges. Precise peak positions may vary based on the sample preparation method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data of this compound

m/zRelative Intensity (%)Assignment
21210.1[M]⁺
170100.0[M - C₂H₂O]⁺
14112.1[C₁₁H₉]⁺
11513.1[C₉H₇]⁺

Data corresponds to the major fragments observed in the electron ionization (EI) mass spectrum.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and an accumulation of 16 scans.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum. Key parameters include a spectral width of 250 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

  • Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): A few milligrams of this compound are finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

  • Instrumentation: An electron ionization mass spectrometer is used for analysis.

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Sample Dissolve Dissolve in Solvent (e.g., CDCl3 for NMR) or Prepare KBr Pellet (for IR) Sample->Dissolve MS Mass Spectrometer Sample->MS Direct Inlet/GC NMR NMR Spectrometer Dissolve->NMR NMR Tube IR FTIR Spectrometer Dissolve->IR KBr Pellet NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis.

The Biological Profile of 4-Acetoxybiphenyl and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent properties, including metabolic stability and the ability to adopt specific spatial arrangements, make it an attractive starting point for the design of novel therapeutic agents. 4-Acetoxybiphenyl, a simple acetylated derivative of 4-hydroxybiphenyl, serves as a foundational structure for a diverse range of derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their cytotoxic, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties. While specific biological activity data for this compound itself is limited in the public domain, this document will focus on the extensive research conducted on its derivatives, providing quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Quantitative Biological Activity Data

The biological activities of this compound derivatives have been evaluated across various assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Biphenyl Derivatives
Compound/DerivativeCell LineIC50 (µM)Exposure Time (h)Assay Method
Phenylacetamide derivative 3dMDA-MB-468 & PC-120.6 ± 0.08Not SpecifiedNot Specified
Phenylacetamide derivative 3cMCF-70.7 ± 0.08Not SpecifiedNot Specified
Phenylacetamide derivative 3dMCF-70.7 ± 0.4Not SpecifiedNot Specified
4,4'-DihydroxybiphenylHEK29327.472MTT
4,4'-DihydroxybiphenylHT-2974.672MTT
4,4'-DihydroxybiphenylMCF-795.672MTT
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHuH7.568 (24h), 55 (48h)24 and 48Not Specified
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diolHepG2/C3A50 (24h), 42 (48h)24 and 48Not Specified
Table 2: Antimicrobial Activity of Biphenyl Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)
4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i)Methicillin-resistant Staphylococcus aureus3.13[1][2]
5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m)Multidrug-resistant Enterococcus faecalis6.25[1][2]
Table 3: Enzyme Inhibitory Activity of Biphenyl Derivatives
Compound ClassTarget EnzymeIC50
Biphenyl-4-yl-acrylohydroxamic acid derivativesHDAC2Good correlation with docking energy
Acetylated Biphenyl DerivativesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Potent activity reported

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[3]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals via mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[3]

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to an untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[3]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plate at an appropriate temperature and duration for the specific microorganism.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The enzyme hydrolyzes its substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically.

  • Procedure:

    • In a 96-well plate, combine the buffer, DTNB, and the test compound at various concentrations.

    • Add the substrate (acetylthiocholine or butyrylthiocholine).

    • Initiate the reaction by adding the enzyme (AChE or BChE).

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The percent inhibition is determined relative to a control without the inhibitor, and the IC50 value is calculated from a dose-response curve.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzymes.

  • Principle: A fluorogenic substrate containing an acetylated lysine is incubated with the HDAC enzyme. Deacetylation of the substrate by HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC activity.

  • Procedure:

    • In a 96-well plate, incubate the HDAC enzyme with the test compound at various concentrations.

    • Add the fluorogenic HDAC substrate and incubate to allow the enzymatic reaction to proceed.

    • Add a developer solution to stop the HDAC reaction and initiate the fluorescence-generating reaction.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percent inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

Biphenyl derivatives exert their biological effects through the modulation of various cellular signaling pathways. The following diagrams illustrate some of the key pathways implicated in their activity.

Pro-Apoptotic Signaling Pathway

Many biphenyl derivatives induce cytotoxicity in cancer cells by triggering apoptosis, or programmed cell death. A common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Pro_Apoptotic_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Biphenyl_Derivative Biphenyl Derivative Bax Bax (Pro-apoptotic) Biphenyl_Derivative->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Biphenyl_Derivative->Bcl2 Downregulates Cell_Membrane Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl2->Cytochrome_c_mito Inhibits release Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of cellular substrates Mitochondrion_Membrane Cytochrome_c_mito->Cytochrome_c Release into Cytoplasm Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes Gene Transcription Biphenyl_Derivative Biphenyl Derivative Biphenyl_Derivative->IKK Inhibits Anti_Inflammatory_Workflow cluster_assays Downstream Assays Start Start: Culture Macrophages (e.g., RAW 264.7) Pretreat Pre-treat with Biphenyl Derivative Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Nitrite_Assay Nitrite Assay (NO production) Incubate->Nitrite_Assay ELISA ELISA (Cytokine levels - TNF-α, IL-6) Incubate->ELISA Western_Blot Western Blot (Protein expression - iNOS, COX-2) Incubate->Western_Blot qPCR RT-qPCR (Gene expression) Incubate->qPCR End End: Data Analysis (Determine anti-inflammatory effect) Nitrite_Assay->End ELISA->End Western_Blot->End qPCR->End

References

The Multifaceted Mechanisms of Action of Substituted Biphenyl Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyl compounds represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. The biphenyl moiety, consisting of two connected phenyl rings, provides a unique structural framework that can be extensively modified to interact with a wide array of biological targets. This adaptability has led to the development of numerous therapeutic agents with diverse mechanisms of action, ranging from cardiovascular drugs to antiviral and anticancer therapies. The rotational flexibility of the biphenyl core, which can be restricted by ortho-substituents, allows for the precise positioning of functional groups to optimize binding to target proteins. This guide provides a comprehensive technical overview of the core mechanisms of action of substituted biphenyl compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Angiotensin II Receptor Antagonism

A prominent class of substituted biphenyl compounds are the angiotensin II receptor blockers (ARBs), commonly known as sartans. These compounds are pivotal in the management of hypertension and heart failure.

Mechanism of Action

ARBs selectively block the angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). Angiotensin II, a potent vasoconstrictor, normally binds to the AT1 receptor, initiating a signaling cascade that leads to vasoconstriction, aldosterone release, and sodium retention, all of which increase blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, substituted biphenyl ARBs prevent these effects, resulting in vasodilation and a reduction in blood pressure. The biphenyl scaffold, typically with a tetrazole or carboxylic acid group on one of the phenyl rings, is crucial for high-affinity binding to the AT1 receptor.

Signaling Pathway

The binding of angiotensin II to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to cellular responses such as smooth muscle contraction. Substituted biphenyl antagonists block the initiation of this cascade.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling AT1R AT1 Receptor Gq11 Gq/11 AT1R->Gq11 Activates AngII Angiotensin II AngII->AT1R Binds Sartan Substituted Biphenyl (Sartan) Sartan->AT1R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Response PKC_Activation->Response

Caption: Angiotensin II Receptor Signaling Pathway and its Inhibition by Substituted Biphenyls.
Quantitative Data: AT1 Receptor Antagonists

CompoundTargetIC50 (nM)Reference
LosartanAT1 Receptor59[1]
UR-7280AT1 Receptor3[1]
Compound 8SAT1 Receptor5.0[2]
Compound 13RAT1 Receptor7.3[2]
Compound 14RAT1 Receptor6.3[2]
Compound 14SAT1 Receptor3.5[2]
Compound 8RAT1 Receptor1.1[2]
Experimental Protocol: AT1 Receptor Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AT1 receptor.

Materials:

  • Membrane preparations from cells expressing the human AT1 receptor.

  • Radioligand: [125I]Sar1,Ile8-Angiotensin II.

  • Test compounds (substituted biphenyls).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 25 µL of test compound solution, 25 µL of radioligand solution (final concentration ~0.1 nM), and 50 µL of membrane preparation (containing ~5-10 µg of protein).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of an unlabeled AT1 receptor antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Neprilysin Inhibition

Substituted biphenyl compounds have also been developed as inhibitors of neprilysin (NEP), a neutral endopeptidase involved in the degradation of natriuretic peptides.

Mechanism of Action

Neprilysin is a zinc-dependent metalloprotease that cleaves and inactivates several vasoactive peptides, including atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and bradykinin. By inhibiting neprilysin, substituted biphenyl compounds increase the levels of these peptides, leading to vasodilation, natriuresis, and a decrease in cardiac preload and afterload. This mechanism is particularly beneficial in the treatment of heart failure. Sacubitril, a component of the combination drug sacubitril/valsartan, is a prodrug that is converted in vivo to the active neprilysin inhibitor LBQ657, which contains a substituted biphenyl butanoic acid moiety.[3]

Signaling Pathway

Neprilysin inhibition potentiates the effects of natriuretic peptides, which act through their receptors (NPR-A and NPR-B) to activate particulate guanylate cyclase (pGC). This leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which mediates the downstream effects of vasodilation and natriuresis.

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Effects NatriureticPeptides Natriuretic Peptides (ANP, BNP) Neprilysin Neprilysin (NEP) NatriureticPeptides->Neprilysin Degraded by NPR Natriuretic Peptide Receptor (NPR) NatriureticPeptides->NPR Binds to InactiveFragments Inactive Fragments Neprilysin->InactiveFragments BiphenylInhibitor Substituted Biphenyl Inhibitor BiphenylInhibitor->Neprilysin Inhibits pGC Particulate Guanylate Cyclase (pGC) NPR->pGC Activates GTP GTP pGC->GTP Converts cGMP cGMP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Natriuresis Natriuresis PKG->Natriuresis

Caption: Neprilysin Inhibition and Natriuretic Peptide Signaling.
Quantitative Data: Neprilysin Inhibitors

CompoundTargetIC50 (nM)Reference
LBQ657NeprilysinSubnanomolar[3]
Compound 13NeprilysinSubnanomolar[3]
Experimental Protocol: Neprilysin Inhibition Assay

Principle: This assay measures the inhibition of recombinant human neprilysin activity using a fluorogenic substrate.

Materials:

  • Recombinant human neprilysin.

  • Fluorogenic substrate: N-succinyl-Ala-Ala-Phe-7-amido-4-methylcoumarin (Suc-AAF-AMC).

  • Test compounds (substituted biphenyls).

  • Assay buffer: 50 mM Tris-HCl, 25 mM NaCl, 10 µM ZnCl2, pH 7.5.

  • Stop solution: 100 mM sodium acetate, pH 4.0.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well black plate, add 10 µL of test compound solution and 80 µL of substrate solution (final concentration ~10 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of neprilysin solution (final concentration ~0.1 nM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Non-Nucleoside Reverse Transcriptase Inhibition

Certain substituted biphenyl compounds have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are a cornerstone of antiretroviral therapy for HIV-1 infection.

Mechanism of Action

NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT), an enzyme essential for the replication of the virus. They bind to a hydrophobic pocket in the p66 subunit of RT, which is distinct from the active site. This binding induces a conformational change in the enzyme that distorts the active site, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA. The biphenyl moiety in these inhibitors often plays a crucial role in establishing hydrophobic and van der Waals interactions within the NNRTI binding pocket. Fluorine substitution on the biphenyl ring has been shown to improve metabolic stability and the safety profile of these compounds.[4]

Experimental Workflow: NNRTI Activity Assay

cluster_0 Assay Preparation cluster_1 Infection and Treatment cluster_2 Readout and Analysis CellCulture MT-4 Cell Culture Infection Infect MT-4 Cells with HIV-1 CellCulture->Infection CompoundPrep Prepare Serial Dilutions of Biphenyl NNRTI Treatment Add Biphenyl NNRTI Dilutions CompoundPrep->Treatment VirusPrep Prepare HIV-1 Stock VirusPrep->Infection Infection->Treatment Incubation Incubate for 5 days at 37°C Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan Measure Formazan Absorbance at 540 nm MTT_Assay->Formazan DataAnalysis Calculate EC50 and CC50 Values Formazan->DataAnalysis

Caption: Experimental Workflow for Evaluating NNRTI Activity.
Quantitative Data: Biphenyl NNRTIs

CompoundTargetEC50 (nM)CC50 (µM)SI (CC50/EC50)Reference
JK-4bWT HIV-11.02.082059[4]
5tWT HIV-11.811766,443[4]
Experimental Protocol: Anti-HIV-1 Activity Assay

Principle: This cell-based assay measures the ability of a compound to protect MT-4 cells from HIV-1-induced cytopathic effects.

Materials:

  • MT-4 cells.

  • HIV-1 (e.g., IIIB strain).

  • Test compounds (substituted biphenyls).

  • RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Lysis buffer (e.g., isopropanol with 0.04 N HCl).

  • 96-well microplates.

Procedure:

  • Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Include uninfected and infected cell controls without any compound.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 5 days.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Add 100 µL of lysis buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The 50% effective concentration (EC50) is calculated as the compound concentration that achieves 50% protection of cells from HIV-1-induced death.

  • The 50% cytotoxic concentration (CC50) is determined in parallel with uninfected cells.

  • The selectivity index (SI) is calculated as the ratio of CC50 to EC50.

Other Mechanisms of Action

Substituted biphenyl compounds have demonstrated a wide range of other biological activities, highlighting the versatility of this chemical scaffold.

Sulfatase Inhibition

Substituted biphenyl and biphenyl ether derivatives have been designed as inhibitors of sulfatases, particularly sulfatase-2, which is implicated in cancer.[5] These compounds often contain sulfamate and carboxylate groups and their inhibitory activity is evaluated using fluorogenic substrates like 4-methylumbelliferyl sulfate (4-MUS).

Sodium Channel Modulation

N-(Biphenyl-4′-yl)methyl (R)-2-acetamido-3-methoxypropionamides are a class of substituted biphenyls that act as potent anticonvulsants by modulating voltage-gated sodium channels.[6] They have been shown to affect the frequency (use) dependence and slow inactivation of these channels.

Antimicrobial Activity

Biphenylglyoxamide-based compounds have been synthesized as small molecular mimics of antimicrobial peptides.[7] These compounds, often containing quaternary ammonium salts, are thought to act by disrupting bacterial cell membranes. Their activity is assessed by determining the minimum inhibitory concentration (MIC) against various bacterial strains.

PD-1/PD-L1 Interaction Inhibition

Nonsymmetrically substituted 1,1'-biphenyl-based small molecules have been developed as inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction, a key immune checkpoint in cancer therapy.[8] These compounds induce the dimerization of PD-L1, preventing its interaction with PD-1 and thereby restoring T-cell-mediated anti-tumor immunity.

Acetylcholinesterase Inhibition

Various biphenyl derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[9] Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Conclusion

The substituted biphenyl scaffold is a remarkably privileged structure in drug discovery, giving rise to compounds with a wide spectrum of mechanisms of action. From the well-established role as angiotensin II receptor antagonists in cardiovascular disease to emerging applications as enzyme inhibitors and immunomodulators in oncology and infectious diseases, the versatility of this chemical entity is evident. The ability to fine-tune the steric and electronic properties of the biphenyl core through substitution allows for the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide has provided an in-depth overview of the key mechanisms of action, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the field of drug development. The continued exploration of substituted biphenyl compounds is poised to yield novel therapeutic agents for a multitude of diseases.

References

An In-depth Technical Guide to 4-Phenylphenyl Acetate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-phenylphenyl acetate, also known as 4-acetoxybiphenyl. It covers the compound's historical discovery, key chemical and physical properties, and detailed experimental protocols for its synthesis.

Discovery and Historical Context

The first documented synthesis of 4-phenylphenyl acetate appears in an 1882 publication in the Berichte der deutschen chemischen Gesellschaft by O. Doebner, A. Werner, and A. Klein. In their paper, "Ueber einige Derivate des p-Phenyl-phenols" (On some derivatives of p-phenyl-phenol), they described the preparation of several derivatives of 4-phenylphenol (then referred to as p-phenyl-phenol), including its acetyl ester, 4-phenylphenyl acetate.

The synthesis was achieved through the esterification of 4-phenylphenol. This early work laid the foundation for the study of biphenyl derivatives. In the early 20th century, the related Fries rearrangement, discovered by Karl Theophil Fries in 1908, utilized phenolic esters such as 4-phenylphenyl acetate to synthesize hydroxyaryl ketones, further highlighting the compound's utility as a chemical intermediate. While 4-phenylphenyl acetate itself has not been a major focus of drug development, its precursor, 4-phenylphenol, and other biphenyl derivatives have been investigated for various biological activities.

Chemical and Physical Properties

4-Phenylphenyl acetate is a white crystalline solid. Its key chemical and physical properties are summarized in the tables below.

Table 1: General and Physical Properties of 4-Phenylphenyl Acetate

PropertyValue
IUPAC Name (4-phenylphenyl) acetate
Synonyms This compound, p-Phenylphenyl acetate, 4-Biphenylyl acetate
CAS Number 148-86-7
Molecular Formula C₁₄H₁₂O₂
Molecular Weight 212.24 g/mol
Melting Point 87-89 °C
Boiling Point 196 °C at 13 mmHg
Appearance White crystalline powder

Table 2: Spectroscopic Data for 4-Phenylphenyl Acetate

Spectroscopic DataDescription
¹H NMR Spectral data available in various databases.
¹³C NMR Spectral data available in various databases.
Mass Spectrum Data available in various spectroscopic databases.
IR Spectrum Data available in various spectroscopic databases.

Experimental Protocols

The synthesis of 4-phenylphenyl acetate is typically achieved through the esterification of 4-phenylphenol. Below are detailed protocols for both a classical and a modern approach.

Classical Synthesis: Acetylation using Acetic Anhydride (Adapted from historical methods)

This method is based on the early preparations of aryl esters.

Materials:

  • 4-Phenylphenol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine (as solvent and catalyst)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-phenylphenol in pyridine.

  • Cool the solution in an ice bath and slowly add acetic anhydride with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M hydrochloric acid to remove pyridine.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude 4-phenylphenyl acetate from ethanol to obtain a pure crystalline solid.

Modern Synthesis: Suzuki Coupling followed by Esterification

A more contemporary approach to biphenyl derivatives involves Suzuki coupling to form the biphenyl backbone, followed by esterification.

Part 1: Synthesis of 4-Phenylphenol via Suzuki Coupling

Materials:

  • 4-Bromophenol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • 2 M Sodium carbonate solution

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromophenol, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add a 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours under an inert atmosphere.

  • Cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to yield 4-phenylphenol.

Part 2: Esterification of 4-Phenylphenol

The 4-phenylphenol synthesized in Part 1 can then be esterified using the protocol described in Section 3.1.

Visualizations

General Synthesis Workflow

Synthesis_Workflow cluster_suzuki Part 1: Suzuki Coupling cluster_esterification Part 2: Esterification 4-Bromophenol 4-Bromophenol Suzuki_Reaction Suzuki Coupling 4-Bromophenol->Suzuki_Reaction Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Reaction 4-Phenylphenol 4-Phenylphenol Suzuki_Reaction->4-Phenylphenol Esterification_Reaction Esterification 4-Phenylphenol->Esterification_Reaction Acetic_anhydride Acetic_anhydride Acetic_anhydride->Esterification_Reaction 4-Phenylphenyl_acetate 4-Phenylphenyl_acetate Esterification_Reaction->4-Phenylphenyl_acetate

Caption: Modern two-step synthesis workflow for 4-phenylphenyl acetate.

Esterification Reaction Mechanism

Esterification_Mechanism 4-Phenylphenol 4-Phenylphenol (Nucleophile) Intermediate Tetrahedral Intermediate 4-Phenylphenol->Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Intermediate Product 4-Phenylphenyl Acetate Intermediate->Product Elimination of Acetate Byproduct Acetic Acid Intermediate->Byproduct

Caption: General mechanism for the esterification of 4-phenylphenol.

4-Acetoxybiphenyl: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetoxybiphenyl is a pivotal precursor in organic synthesis, valued for its role in constructing complex molecular architectures. As a stable, crystalline solid, it serves as a protected form of 4-hydroxybiphenyl, a fundamental building block for a diverse array of compounds. Its utility spans from the synthesis of pharmacologically active molecules and agrochemicals to the production of high-performance liquid crystal polymers. This guide provides an in-depth analysis of this compound's physicochemical properties, its core synthetic transformations—including hydrolysis and the Fries rearrangement—and detailed experimental protocols. Furthermore, it explores its application in modern drug discovery, particularly in the context of cross-coupling reactions for creating novel biphenyl derivatives.

Physicochemical and Spectroscopic Data

This compound, also known as p-phenylphenyl acetate, is a white crystalline solid.[1] Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₂[2][3]
Molecular Weight 212.24 g/mol [2][3]
Melting Point 87-89 °C[1][3]
Boiling Point 333 °C at 760 mmHg[3]
Density 1.103 g/cm³[3]
Flash Point 116 °C[3]
CAS Number 148-86-7[2][3]
Appearance White fine crystalline powder[1]

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are commonly employed.[2][4]

Core Synthetic Applications and Pathways

This compound's utility as a precursor stems from the reactivity of its ester functional group and the stability of its biphenyl core. The acetyl group serves as an effective protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to yield 4-hydroxybiphenyl.[5] This unmasked phenol can then undergo further functionalization. Alternatively, the ester itself can be directly transformed.

G A This compound B 4-Hydroxybiphenyl A->B Hydrolysis (Base/Acid) C o/p-Hydroxy Acetobiphenones A->C Fries Rearrangement (Lewis Acid) D Functionalized Biphenyls (e.g., for APIs, LCPs) B->D Etherification, etc. E Halide/Triflate Derivatives B->E Halogenation/ Triflation E->D Suzuki Coupling, etc.

Caption: Key synthetic transformations of this compound.

Hydrolysis to 4-Hydroxybiphenyl

The most fundamental transformation of this compound is its hydrolysis to 4-hydroxybiphenyl (biphenyl-4-ol).[5] This reaction is typically carried out under basic conditions (e.g., using an alkali metal hydroxide) or acidic conditions. The resulting 4-hydroxybiphenyl is a valuable intermediate for pharmaceuticals and other fine chemicals. For instance, it is a precursor for producing certain fungicides and is used in the synthesis of more complex drug molecules.

The Fries Rearrangement: Synthesis of Acyl Phenols

The Fries rearrangement is a powerful reaction that converts a phenolic ester, such as this compound, into a hydroxyaryl ketone.[6] This reaction is catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄, BF₃) or strong Brønsted acids.[6][7] The acyl group migrates from the phenolic oxygen to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions:

  • Low temperatures favor the formation of the para-substituted product, which is often the result of thermodynamic control.[6]

  • High temperatures tend to yield the ortho-substituted product, which is kinetically favored and can form a stable bidentate complex with the Lewis acid catalyst.[6]

  • Solvent polarity also plays a role; non-polar solvents favor the ortho product, while increasing polarity increases the yield of the para product.[6]

This reaction is industrially significant for synthesizing hydroxyaryl ketones, which are key intermediates for various pharmaceuticals.[6]

Fries_Mechanism start Phenolic Ester + Lewis Acid (AlCl₃) complex Ester-Lewis Acid Complex start->complex acylium Acylium Ion Intermediate complex->acylium Dissociation ortho Ortho-Acyl Phenol (Kinetic Product) acylium->ortho High Temp Non-polar Solvent para Para-Acyl Phenol (Thermodynamic Product) acylium->para Low Temp hydrolysis Hydrolysis ortho->hydrolysis para->hydrolysis Suzuki_Coupling A Biphenyl-OTf / Biphenyl-X (from 4-Hydroxybiphenyl) E Oxidative Addition Transmetalation Reductive Elimination A->E B Aryl/Alkyl Boronic Acid R-B(OH)₂ B->E C Pd(0) Catalyst + Base C->E Catalytic Cycle D Substituted Biphenyl (New C-C Bond) E->D

References

Solubility Profile of 4-Acetoxybiphenyl: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-acetoxybiphenyl in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted solubility information based on established chemical principles and outlines a detailed experimental protocol for precise quantitative determination.

Introduction to this compound

This compound, a biphenyl derivative with the chemical formula C₁₄H₁₂O₂, is a solid organic compound with applications in various fields of chemical synthesis and materials science. An ester of 4-phenylphenol and acetic acid, its molecular structure, featuring both a polar ester group and a large, nonpolar biphenyl backbone, dictates its solubility behavior in different media. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Predicted Solubility of this compound

In the absence of specific quantitative experimental data in publicly available literature, the solubility of this compound can be predicted based on the principle of "like dissolves like."[1] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a moderate polarity due to its ester functional group, but the large nonpolar surface area of the biphenyl rings significantly influences its overall solubility.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolModerately SolubleThe hydroxyl group of methanol can engage in dipole-dipole interactions with the ester group of this compound.
EthanolModerately SolubleSimilar to methanol, ethanol can interact with the solute's ester group, though its slightly lower polarity may result in slightly lower solubility.
Polar Aprotic AcetoneSolubleAcetone's polarity is well-suited to dissolve moderately polar compounds like this compound through dipole-dipole interactions.
Ethyl AcetateSolubleAs an ester itself, ethyl acetate has a similar polarity to the functional group of this compound, promoting solubility.
DichloromethaneSolubleThis moderately polar solvent is effective at dissolving a wide range of organic compounds and is expected to solubilize this compound.
Tetrahydrofuran (THF)SolubleTHF is a good solvent for many organic solids and is expected to effectively dissolve this compound.
Nonpolar Aromatic TolueneSparingly SolubleThe nonpolar nature of toluene will primarily interact with the biphenyl backbone, but the polar ester group will limit solubility.
Halogenated ChloroformSolubleChloroform is a versatile solvent capable of dissolving many moderately polar organic compounds.

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and straightforward approach for determining the solubility of a solid in a liquid solvent.[2][3]

Experimental Protocol: Gravimetric Method

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The presence of undissolved solid is essential to ensure saturation.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the evaporation dish containing the filtered solution.

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dry this compound residue.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the gravimetric method.

experimental_workflow Workflow for Experimental Solubility Determination start Start prepare_solution Prepare Supersaturated Solution start->prepare_solution equilibrate Equilibrate at Constant Temperature prepare_solution->equilibrate filter_sample Filter Supernatant equilibrate->filter_sample weigh_solution Weigh Filtered Solution filter_sample->weigh_solution evaporate_solvent Evaporate Solvent weigh_solution->evaporate_solvent weigh_residue Weigh Dry Residue evaporate_solvent->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility end End calculate_solubility->end

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

Crystal Structure Analysis of 4-Acetoxybiphenyl: A Search for Definitive Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study detailing the crystal structure of 4-Acetoxybiphenyl could not be located. Therefore, the quantitative crystallographic data and detailed experimental protocols required for an in-depth technical guide are not publicly available at this time.

This whitepaper outlines the current state of knowledge based on available data and provides a methodological framework for the future characterization of this compound's crystal structure. It is intended for researchers, scientists, and drug development professionals who may be interested in this compound.

Introduction to this compound

This compound, also known as 4-phenylphenyl acetate, is an organic compound with the chemical formula C₁₄H₁₂O₂. It is a derivative of 4-hydroxybiphenyl, a compound known to have various biological activities. The addition of an acetoxy group can modulate the parent molecule's physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development. A thorough understanding of its three-dimensional structure at the atomic level is a fundamental prerequisite for structure-activity relationship (SAR) studies and rational drug design.

Physicochemical Properties

While crystallographic data is unavailable, other physicochemical properties of this compound have been reported in various chemical databases.

PropertyValueSource
Molecular FormulaC₁₄H₁₂O₂PubChem
Molecular Weight212.24 g/mol PubChem
Melting Point87-89 °CSigma-Aldrich
AppearanceWhite to off-white crystalline powderVarious Suppliers

Proposed Experimental Protocol for Crystal Structure Determination

For researchers who wish to pursue the crystal structure determination of this compound, the following experimental workflow is proposed. This protocol is based on standard methodologies for small molecule X-ray crystallography.

Synthesis and Purification

A common route for the synthesis of this compound is the esterification of 4-hydroxybiphenyl with acetic anhydride or acetyl chloride in the presence of a suitable base.

Reaction:

4-hydroxybiphenyl + Acetic Anhydride → this compound + Acetic Acid

Purification: The crude product should be purified to obtain high-purity crystals suitable for X-ray diffraction. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) is a standard method. The purity of the compound should be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed:

  • Slow Evaporation: A saturated solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks.

  • Solvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

  • Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. Data collection would typically involve:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal in the X-ray beam.

Structure Solution and Refinement

The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This refinement process would yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Logical Workflow for Crystal Structure Analysis

The logical progression from obtaining the compound to the final structural analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Single Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis

Methodological & Application

Application Notes and Protocols: Reactivity of 4-Acetoxybiphenyl in Palladium-Catalyzed Cross-Coupling and Strategies for Terphenyl Synthesis via Suzuki-Miyaura Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds, particularly in the formation of biaryl and polyaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document explores the reactivity of 4-acetoxybiphenyl in palladium-catalyzed coupling reactions and provides a robust, alternative protocol for the synthesis of 4-aryl-biphenyls (terphenyls), which are of significant interest in drug discovery and materials science.

Initially, this compound might be considered a potential electrophile for the direct synthesis of terphenyls via a Suzuki-Miyaura coupling at the C4-position. However, the reactivity of the acetoxy group under typical palladium-catalyzed conditions leads to a different, yet valuable, transformation.

Reactivity of this compound: Acyl Suzuki-Miyaura Coupling

Contrary to the desired C-C bond formation at the biphenyl core, aryl acetates like this compound typically undergo a selective C(acyl)-O bond cleavage in the presence of a palladium catalyst and an organoboron reagent.[1][2][3] This pathway, known as the acyl Suzuki-Miyaura cross-coupling, results in the formation of ketones rather than the arylated biphenyl. The reaction proceeds via the coupling of the organoboron compound with the acetyl group, making this compound an acylating agent in this context.[1][4]

This reactivity renders this compound unsuitable for the direct synthesis of terphenyls through a standard Suzuki-Miyaura protocol. To achieve the desired terphenyl scaffold, a more effective strategy involves the conversion of the hydroxyl group of the precursor, 4-hydroxybiphenyl, into a more suitable leaving group for C-C bond formation.

Recommended Synthetic Strategy: Two-Step Synthesis of Terphenyls from 4-Hydroxybiphenyl

A reliable and widely adopted method for the synthesis of terphenyls from 4-hydroxybiphenyl involves a two-step sequence:

  • Triflation: Conversion of the phenolic hydroxyl group of 4-hydroxybiphenyl into a trifluoromethanesulfonate (triflate) group. Aryl triflates are excellent electrophiles in Suzuki-Miyaura reactions.[5]

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of the resulting 4-biphenyl triflate with a suitable arylboronic acid to furnish the desired terphenyl product.

G cluster_0 Recommended Synthetic Pathway 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4-Biphenyl triflate 4-Biphenyl triflate 4-Hydroxybiphenyl->4-Biphenyl triflate Step 1: Triflation (Tf2O or TfCl, Base) Terphenyl Product Terphenyl Product 4-Biphenyl triflate->Terphenyl Product Step 2: Suzuki-Miyaura Coupling (ArB(OH)2, Pd Catalyst, Base)

Caption: Proposed two-step synthesis of terphenyls from 4-hydroxybiphenyl.

Experimental Protocols

Protocol 1: Synthesis of 4-Biphenyl Trifluoromethanesulfonate (Triflate) from 4-Hydroxybiphenyl

This protocol details the conversion of the phenolic hydroxyl group to a triflate, a highly effective leaving group for Suzuki-Miyaura coupling.

Materials:

  • 4-Hydroxybiphenyl

  • Triflic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)

  • Pyridine or another suitable non-nucleophilic base

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybiphenyl (1.0 equiv.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 equiv.) to the solution and stir for 10 minutes.

  • Slowly add triflic anhydride (1.1 equiv.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-biphenyl triflate.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Suzuki-Miyaura Coupling of 4-Biphenyl Triflate with an Arylboronic Acid

This protocol outlines the synthesis of a terphenyl derivative from 4-biphenyl triflate and a generic arylboronic acid.

Materials:

  • 4-Biphenyl triflate (from Protocol 1)

  • Arylboronic acid (ArB(OH)₂) (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME)

  • Deionized water (if using a biphasic system)

Procedure:

  • To a Schlenk flask, add 4-biphenyl triflate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Add the anhydrous, degassed solvent (and water if applicable) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude terphenyl product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure terphenyl derivative.

G cluster_workflow Experimental Workflow start Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction Heating & Stirring (Inert Atmosphere) start->reaction 1. Mix & Degas workup Aqueous Workup & Extraction reaction->workup 2. Cool & Quench purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolate Crude product Pure Terphenyl Product purification->product 4. Isolate Pure

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Triflates

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl triflates with various arylboronic acids, demonstrating the versatility of this approach.

EntryAryl TriflateArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Biphenyl triflatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1002>95
24-Biphenyl triflate4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90492
34-Biphenyl triflate3-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃DME85688
44-Biphenyl triflate4-Acetylphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene110394

Note: The data presented in this table are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.

Catalytic Cycle

The Suzuki-Miyaura coupling of an aryl triflate proceeds through a well-established catalytic cycle involving a palladium(0) species.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-OTf pd_complex1 Ar-Pd(II)L_n(OTf) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'B(OH)2 Base pd_complex2 Ar-Pd(II)L_n(Ar') transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While this compound is not a suitable electrophile for direct C-C bond formation at the aryl core via the Suzuki-Miyaura reaction due to its propensity for C(acyl)-O cleavage, it serves as a precursor to the highly effective substrate, 4-biphenyl triflate. The two-step strategy involving triflation of 4-hydroxybiphenyl followed by a Suzuki-Miyaura coupling provides a reliable and versatile pathway for the synthesis of valuable terphenyl compounds. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this synthetic route.

References

Application Notes and Protocols for the Deacetylation of 4-Acetoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deacetylation of 4-acetoxybiphenyl is a crucial chemical transformation for the synthesis of 4-hydroxybiphenyl, a valuable intermediate in the production of pharmaceuticals, liquid crystal polymers, and other fine chemicals. The selection of an appropriate deacetylation method is critical to ensure high yield, purity, and compatibility with other functional groups within a molecule. This document provides detailed application notes and experimental protocols for various methods to achieve this transformation, catering to different experimental requirements such as reaction conditions (acidic vs. basic) and functional group tolerance.

Overview of Deacetylation Methods

The removal of the acetyl protecting group from this compound can be accomplished under both basic and acidic conditions. The choice of method depends on the overall synthetic strategy, the stability of the substrate to acidic or basic environments, and the desired purity of the final product, 4-hydroxybiphenyl. Below is a summary of common deacetylation methods with their respective quantitative data.

Data Presentation: Comparison of Deacetylation Methods
MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Notes
Base-Catalyzed Hydrolysis Sodium Hydroxide (NaOH)Methanol/Water601 - 3 hHigh (typical >90)A standard and effective method for robust substrates.
Sodium Bicarbonate (NaHCO₃)WaterRoom Temp.5 - 10 h~97[1]A milder, eco-friendly alternative to strong bases. Yield reported for phenyl acetate.[1]
Acid-Catalyzed Hydrolysis Hydrochloric Acid (HCl)EthanolReflux2 hGood to HighSuitable for base-sensitive substrates.
Acetyl Chloride (catalytic) in MethanolMethanol/CH₂Cl₂Room Temp.1 - 4 hHigh (typical >90)Generates HCl in situ for a mild and controlled reaction.[2]
Chemoselective Method Trimethylsilyl Iodide (Me₃SI), KMnO₄MethanolRoom Temp.5 min - 12 h90 - 99[3][4]Highly selective for O-acetyl groups with tolerance for various other protecting groups.[3][4]

Experimental Protocols

Protocol 1: Base-Catalyzed Deacetylation using Sodium Hydroxide

This protocol describes a robust method for the hydrolysis of this compound using a strong base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and deionized water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 60°C with stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Neutralize the remaining aqueous solution by adding 1M HCl until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase in vacuo to yield the crude 4-hydroxybiphenyl.

  • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Acid-Catalyzed Deacetylation using Hydrochloric Acid

This protocol outlines the deacetylation of this compound under acidic conditions.

Materials:

  • This compound

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude 4-hydroxybiphenyl.

  • Purify the product as needed by recrystallization or column chromatography.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant This compound Reagents H+ or OH- Reactant->Reagents Product 4-Hydroxybiphenyl + Acetic Acid/Acetate Reagents->Product Hydrolysis

Caption: General reaction scheme for the deacetylation of this compound.

Experimental Workflow: Base-Catalyzed Deacetylation

Base_Catalyzed_Workflow start Start: Dissolve this compound in MeOH/Water add_base Add NaOH start->add_base heat Heat to 60°C add_base->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool evaporate Evaporate MeOH cool->evaporate neutralize Neutralize with HCl evaporate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry product Product: 4-Hydroxybiphenyl dry->product Method_Selection substrate_stability Substrate Stability base_sensitive Base-Sensitive? substrate_stability->base_sensitive acid_sensitive Acid-Sensitive? base_sensitive->acid_sensitive No acid_method Acid-Catalyzed Method base_sensitive->acid_method Yes base_method Base-Catalyzed Method acid_sensitive->base_method No mild_method Mild/Chemoselective Method acid_sensitive->mild_method Yes

References

Application of 4-Acetoxybiphenyl in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetoxybiphenyl is a biphenyl derivative with significant applications in medicinal chemistry, primarily serving as a prodrug of 4-hydroxybiphenyl and as a versatile synthetic intermediate in the development of therapeutic agents. Its chemical structure, featuring an acetoxy group on a biphenyl scaffold, allows for tailored drug delivery and the synthesis of complex bioactive molecules. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging the potential of this compound.

Application Notes

Prodrug of 4-Hydroxybiphenyl

This compound functions as a prodrug that, upon administration, undergoes in vivo hydrolysis by esterase enzymes to release its active metabolite, 4-hydroxybiphenyl. This biotransformation is a key aspect of its medicinal chemistry application, as it allows for improved pharmacokinetic properties of the active compound. 4-hydroxybiphenyl is known to be a metabolite of biphenyl, formed in the liver by cytochrome P450 enzymes.[1]

Key Characteristics:

  • Improved Bioavailability: The acetyl group can enhance the lipophilicity of 4-hydroxybiphenyl, potentially improving its absorption and distribution.

  • Controlled Release: Enzymatic hydrolysis allows for a more sustained release of the active 4-hydroxybiphenyl, which may prolong its therapeutic effect.

  • Targeting: While not extensively explored, the prodrug strategy could be adapted for targeted delivery to tissues with high esterase activity.

Anti-inflammatory Properties of the Active Metabolite

4-Hydroxybiphenyl, the active metabolite of this compound, has demonstrated anti-inflammatory and analgesic properties. Its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[2] This makes this compound a candidate for development as a non-steroidal anti-inflammatory drug (NSAID).

Estrogenic and Anti-androgenic Activity of the Active Metabolite

4-Hydroxybiphenyl has been shown to exhibit estrogenic activity by binding to estrogen receptors (ERα and ERβ).[3][4] It can also act as an antagonist for the androgen receptor.[4] This dual activity suggests its potential for applications in hormone-related therapies and as a research tool to study endocrine pathways.

Synthetic Intermediate in Drug Synthesis

This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Although direct routes are not always explicitly published, its structure lends itself to the synthesis of biphenyl-containing drugs. A notable example is its potential role in the synthesis of Felbinac, a non-steroidal anti-inflammatory drug.[5][6][7]

Quantitative Data

The biological activity of 4-hydroxybiphenyl, the active metabolite of this compound, has been quantified in various in vitro assays.

CompoundTarget/AssayActivity (IC₅₀/EC₅₀)Reference
4-HydroxybiphenylEstrogen Receptor α (ERα) Binding~10 µM (IC₅₀)[3]
4-HydroxybiphenylEstrogen Receptor β (ERβ) Binding~10 µM (IC₅₀)[3]
4-Biphenylacetic acid (Felbinac)Prostaglandin E₂ (PGE₂) Synthesis3.2 µM (IC₅₀)[8]
4,4'-biphenolCyclooxygenase-2 (COX-2) ExpressionNo inhibition, enhancement observed[9]
2,2'-biphenolCyclooxygenase-2 (COX-2) ExpressionInhibition at 1-10 µM[9]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound to 4-Hydroxybiphenyl

This protocol describes the in vitro hydrolysis of this compound using a general esterase to simulate its conversion to the active metabolite, 4-hydroxybiphenyl.

Materials:

  • This compound

  • Porcine Liver Esterase (PLE) or other suitable esterase

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

Procedure:

  • Prepare a stock solution of this compound (10 mM) in acetonitrile.

  • Prepare a working solution of the esterase (e.g., 1 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

  • In a reaction vial, add 900 µL of the phosphate buffer and 50 µL of the esterase solution.

  • Initiate the reaction by adding 50 µL of the this compound stock solution to the reaction vial (final concentration 0.5 mM).

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw 100 µL aliquots of the reaction mixture.

  • Quench the reaction by adding the aliquot to 100 µL of cold acetonitrile.

  • Centrifuge the samples to precipitate the enzyme.

  • Analyze the supernatant by HPLC to quantify the disappearance of this compound and the appearance of 4-hydroxybiphenyl.

  • Use a C18 column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid) and monitor the absorbance at an appropriate wavelength (e.g., 254 nm).

Protocol 2: Synthesis of Felbinac via the Willgerodt-Kindler Reaction (Conceptual Route from this compound)

While a direct synthesis of Felbinac from this compound is not explicitly detailed in the provided search results, a plausible route involves its conversion to 4-acetylbiphenyl, followed by the Willgerodt-Kindler reaction.

Step 1: Fries Rearrangement of this compound to 4-Hydroxyacetophenone (This step is a conceptual link; alternatively, 4-acetylbiphenyl can be synthesized directly from biphenyl)

  • To a stirred solution of this compound in a suitable solvent (e.g., nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.

  • Slowly warm the reaction mixture to room temperature and then heat to a temperature sufficient to induce the rearrangement (e.g., 60-100°C).

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-hydroxyacetophenone.

Step 2: Conversion of 4-Hydroxyacetophenone to 4-Acetylbiphenyl (This is a conceptual step; direct synthesis of 4-acetylbiphenyl is more common)

  • Convert the hydroxyl group of 4-hydroxyacetophenone to a triflate or other suitable leaving group.

  • Perform a Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst and a base to yield 4-acetylbiphenyl.

Step 3: Willgerodt-Kindler Reaction of 4-Acetylbiphenyl to form 4-Biphenylacetic acid (Felbinac) [10][11][12][13]

  • In a reaction flask, combine 4-acetylbiphenyl, sulfur, and an amine (e.g., morpholine).

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, the intermediate thioamide is typically hydrolyzed without isolation.

  • Add a solution of sodium hydroxide or potassium hydroxide and heat under reflux to hydrolyze the thioamide to the corresponding carboxylic acid (Felbinac).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude Felbinac.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure Felbinac.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

prodrug_metabolism This compound This compound Esterases Esterases This compound->Esterases Hydrolysis 4-Hydroxybiphenyl (Active Metabolite) 4-Hydroxybiphenyl (Active Metabolite) Esterases->4-Hydroxybiphenyl (Active Metabolite)

Caption: Prodrug activation of this compound.

anti_inflammatory_pathway cluster_cell Inflammatory Cell Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway->NFkB_pathway COX2 COX-2 NFkB_pathway->COX2 Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation 4-Hydroxybiphenyl 4-Hydroxybiphenyl 4-Hydroxybiphenyl->MAPK_pathway 4-Hydroxybiphenyl->NFkB_pathway 4-Hydroxybiphenyl->COX2 Inhibition

Caption: Anti-inflammatory mechanism of 4-Hydroxybiphenyl.

felbinac_synthesis_workflow Biphenyl Biphenyl 4-Acetylbiphenyl 4-Acetylbiphenyl Biphenyl->4-Acetylbiphenyl Friedel-Crafts Acylation Thioamide_intermediate Thioamide Intermediate 4-Acetylbiphenyl->Thioamide_intermediate Willgerodt-Kindler Reaction Felbinac Felbinac (4-Biphenylacetic acid) Thioamide_intermediate->Felbinac Hydrolysis

Caption: Synthetic workflow for Felbinac.

References

4-Acetoxybiphenyl: Application Notes for Phenolic Protection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of multi-step organic synthesis, the judicious selection and application of protecting groups are paramount to achieving desired chemical transformations with high yield and selectivity. While a variety of protecting groups for phenols are well-established, the exploration of novel or less common protecting strategies remains a key area of research for enhancing synthetic efficiency. This document provides an overview of 4-acetoxybiphenyl as a potential, albeit infrequently documented, protecting group for phenols. Due to the limited specific literature on this application, the following notes are based on general principles of phenol protection and the known chemistry of aryl acetates.

Principle of Phenol Protection

The hydroxyl group of a phenol is acidic and nucleophilic, rendering it susceptible to a wide range of reagents, including bases, electrophiles, and oxidizing agents. Protection of the phenolic hydroxyl group as an ester, such as an acetate, is a common strategy to mask its reactivity. The acetyl group is generally stable under neutral and mildly acidic conditions but can be readily cleaved under basic or strongly acidic conditions.

The this compound Protecting Group

This compound, also known as 4-biphenylyl acetate, can be envisioned as a protecting group for phenols. The introduction of the biphenyl moiety may confer specific properties, such as increased crystallinity or altered solubility, which could be advantageous in certain synthetic contexts, particularly in the separation and purification of intermediates.

General Experimental Protocols

Protection of Phenols with this compound (Hypothetical)

The protection of a phenol with this compound would likely proceed via a transesterification reaction or by acylation using a derivative of 4-hydroxybiphenyl. A more practical approach would be the direct acylation of the phenol with a suitable reagent.

Method A: Acylation with Acetyl Chloride in the Presence of a Base

This is a standard method for the formation of acetate esters from phenols.

Workflow for Phenol Protection

Phenol Phenol Substrate Reaction Acylation Reaction Phenol->Reaction Reagents Acetyl Chloride Pyridine (or other base) Reagents->Reaction Solvent Dichloromethane (DCM) 0 °C to room temp. Solvent->Reaction Workup Aqueous Workup (e.g., dilute HCl, water, brine) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Protected_Phenol 4-Acetoxyphenyl Derivative Purification->Protected_Phenol

Caption: General workflow for the protection of a phenol via acylation.

Protocol:

  • To a solution of the phenol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as pyridine or triethylamine (1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water or dilute hydrochloric acid.

  • Separate the organic layer, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound-protected phenol.

Deprotection of this compound-Protected Phenols

The cleavage of the acetate group can typically be achieved under basic conditions.

Workflow for Phenol Deprotection

Protected_Phenol 4-Acetoxyphenyl Derivative Reaction Saponification Protected_Phenol->Reaction Reagents Base (e.g., K2CO3, NaOH, or LiOH) Reagents->Reaction Solvent Methanol/Water Solvent->Reaction Workup Acidic Workup (to neutralize base and protonate phenoxide) Reaction->Workup Purification Purification (e.g., Extraction, Crystallization, or Chromatography) Workup->Purification Phenol Deprotected Phenol Purification->Phenol

Caption: General workflow for the deprotection of an aryl acetate.

Protocol:

  • Dissolve the this compound-protected phenol (1.0 equiv) in a mixture of methanol and water.

  • Add a base such as potassium carbonate, sodium hydroxide, or lithium hydroxide (2-5 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a slightly acidic pH.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the deprotected phenol.

Stability Profile (Anticipated)

The stability of the this compound protecting group is expected to be similar to that of other aryl acetates.

ConditionStabilityNotes
Strongly Acidic LabileCleavage may occur, especially with heating.
Mildly Acidic Generally StableStable to conditions such as those used for the removal of silyl ethers (e.g., TBAF).
Strongly Basic LabileReadily cleaved by saponification.
Mildly Basic Generally StableStable to mild bases like pyridine or triethylamine at room temperature.
Oxidizing Agents Generally StableThe ester functionality is generally resistant to many common oxidizing agents. However, strong oxidants may affect the biphenyl ring system.
Reducing Agents Generally StableStable to many reducing agents, including catalytic hydrogenation (e.g., H₂/Pd-C) and hydride reagents (e.g., NaBH₄). Stronger reducing agents like LiAlH₄ may reduce the ester.

Summary of Quantitative Data

As there is no specific literature on the use of this compound as a protecting group, no quantitative data for yields and reaction times can be provided. The yields for analogous aryl acetate protection and deprotection reactions are typically high, often exceeding 80-90%, with reaction times ranging from a few hours to overnight.

Conclusion

The use of this compound as a protecting group for phenols is a plausible but underexplored strategy. The protocols and stability information provided herein are based on the general behavior of aryl acetates and should serve as a guide for researchers interested in investigating this potential protecting group. Experimental validation and optimization are necessary to establish its utility and scope in organic synthesis. Researchers and drug development professionals are encouraged to explore its application, particularly in contexts where the biphenyl moiety might offer advantages in terms of physical properties of synthetic intermediates.

Analytical Techniques for the Quantification of 4-Acetoxybiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and protocols for the quantitative analysis of 4-Acetoxybiphenyl, a significant compound in various research and development sectors. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of suitable analytical methodologies.

Introduction

This compound (4-AOB), also known as p-phenylphenyl acetate, is a biphenyl derivative with the chemical formula C14H12O2.[1] Its accurate quantification is crucial in diverse applications, including quality control in manufacturing and various research contexts. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing a comparative framework for method selection.

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method for quantifying this compound depends on factors such as the required sensitivity, the sample matrix, and the specific application. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS. While some data is extrapolated from the analysis of the structurally similar compound 4-Acetylbiphenyl, it provides a strong reference for method validation.[2]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.[2]Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.[2]Separation by liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry.[3]
Limit of Detection (LOD) ~0.05 µg/mL[2]~0.01 µg/mL[2]Potentially < 0.01 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL[2]~0.03 µg/mL[2]Potentially < 0.03 µg/mL
Linearity (R²) > 0.999[2]> 0.999[2]> 0.999
Linearity Range ~0.15 - 100 µg/mL[2]~0.03 - 50 µg/mL[2]Wide dynamic range
Accuracy (% Recovery) 98.0 - 102.0%[4]97.0 - 103.0%[4]98.0 - 102.0%
Precision (% RSD) < 2.0%[4]< 3.0%[4]< 2.0%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a robust and widely used approach for the quantification of this compound in various samples.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection Wavelength: Determined by scanning a solution of this compound (typically around 254 nm).[2]

  • Injection Volume: 10 µL.[4]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Workflow for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Serial Dilution for Standards B->C E Inject into HPLC C->E D Dissolve & Filter Sample D->E F Chromatographic Separation E->F G UV Detection F->G H Generate Calibration Curve G->H Standard Data I Quantify Sample G->I Sample Data H->I

Caption: Workflow for this compound quantification by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmatory analysis of this compound.[2]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[2]

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Inlet Temperature: 280 °C.[2]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.[4]

  • Mass Spectrometer: Operated in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis. Key m/z fragments for this compound would be identified from a full scan spectrum (e.g., m/z 212 [M]+, 170, 115).[1]

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.

Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve Sample B Extraction (if needed) A->B D Inject into GC B->D C Prepare Standards C->D E Separation in GC Column D->E F Ionization & Mass Analysis E->F G Generate Calibration Curve F->G Standard Data H Quantify using SIM F->H Sample Data G->H

Caption: Workflow for this compound quantification by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies.[3] The following is a representative protocol, as specific validated methods for this compound are not widely published.

Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI Positive.[3]

  • MRM Transitions: Optimized for this compound. The protonated molecule [M+H]+ is m/z 213.2. Plausible fragmentation could involve the loss of the acetyl group (CH3CO), resulting in a fragment of m/z 171.2.

Sample Preparation (from Plasma):

  • Thaw plasma samples at room temperature.[3]

  • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).[3]

  • Add 300 µL of cold acetonitrile to precipitate proteins.[3]

  • Vortex vigorously for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[3]

Potential Metabolic Pathway of this compound

While specific metabolic data for this compound is limited, a predicted pathway can be inferred based on the metabolism of structurally similar compounds like 4-Acetylbiphenyl.[5] The metabolism is expected to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Predicted Metabolic Reactions:

  • Phase I:

    • Hydrolysis: The primary metabolic step is likely the hydrolysis of the ester bond to form 4-hydroxybiphenyl.

    • Hydroxylation: The biphenyl rings can be hydroxylated by cytochrome P450 enzymes.[5]

  • Phase II:

    • Glucuronidation/Sulfation: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to increase water solubility and facilitate excretion.

Metabolic_Pathway A This compound B Phase I Metabolism (Hydrolysis/Hydroxylation) A->B C 4-Hydroxybiphenyl & other hydroxylated metabolites B->C D Phase II Metabolism (Glucuronidation/Sulfation) C->D E Conjugated Metabolites (Excretion) D->E

Caption: Predicted metabolic pathway of this compound.

Conclusion

The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis, with HPLC-UV being suitable for routine analysis, GC-MS for more sensitive and confirmatory work, and LC-MS/MS for applications requiring the highest sensitivity and selectivity, particularly in complex biological matrices. The provided protocols and workflows serve as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols: 4-Acetoxybiphenyl in the Synthesis of Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-acetoxybiphenyl and its derivatives in the synthesis of potent anti-inflammatory agents. The primary focus is on the synthesis of 4-biphenylacetic acid (Felbinac), a well-established non-steroidal anti-inflammatory drug (NSAID), and the evaluation of its anti-inflammatory activity. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to guide researchers in this field.

Introduction

4-Biphenylacetic acid, also known as Felbinac, is a prominent NSAID used topically to manage pain and inflammation associated with musculoskeletal conditions.[1] Its mechanism of action, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] By reducing prostaglandin production, Felbinac effectively alleviates inflammatory symptoms. These notes detail a synthetic route to 4-biphenylacetic acid and the methodologies to assess its anti-inflammatory efficacy.

Synthesis of 4-Biphenylacetic Acid

While various synthetic routes to 4-biphenylacetic acid exist, a common strategy involves the Willgerodt-Kindler reaction, starting from 4-acetylbiphenyl. This compound can be readily converted to 4-acetylbiphenyl, making it a viable precursor. The subsequent hydrolysis of the resulting thioamide yields the final product, 4-biphenylacetic acid.

Experimental Protocol: Synthesis of 4-Biphenylacetic Acid via Willgerodt-Kindler Reaction

This protocol describes the synthesis of 4-biphenylacetic acid from 4-acetylbiphenyl, a derivative accessible from this compound.

Materials:

  • 4-Acetylbiphenyl

  • Sulfur

  • Morpholine

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Ethanol

  • Dichloromethane

  • Anhydrous Aluminum Chloride (AlCl₃) - for synthesis of 4-acetylbiphenyl from biphenyl

  • Acetyl Chloride - for synthesis of 4-acetylbiphenyl from biphenyl

Procedure:

Step 1: Synthesis of 4-Acetylbiphenyl (Example from Biphenyl) [3]

  • To a flask containing dichloromethane, add biphenyl and anhydrous AlCl₃ under a nitrogen atmosphere.

  • Slowly add acetyl chloride, maintaining the temperature between 0-5°C.

  • Continue the reaction for 2-4 hours at 0-5°C.

  • Pour the reaction mixture into an ice-water mixture and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-acetylbiphenyl.

Step 2: Willgerodt-Kindler Reaction [3]

  • In a round-bottom flask, combine 4-acetylbiphenyl, sulfur, and morpholine.

  • Heat the mixture to 110 ± 2°C and stir for 2-5 hours.

  • Cool the reaction mixture to room temperature.

  • Add a 5% aqueous NaOH solution and a 70% ethanol solution and stir for 3-5 hours.

  • Cool the mixture to room temperature and filter by suction.

  • Adjust the pH of the filtrate to 2-2.5 with concentrated HCl to precipitate the crude 4-biphenylacetic acid.

Step 3: Purification [3]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure 4-biphenylacetic acid.

G cluster_synthesis Synthesis of 4-Biphenylacetic Acid This compound This compound 4-Acetylbiphenyl 4-Acetylbiphenyl This compound->4-Acetylbiphenyl Hydrolysis & Friedel-Crafts Acylation Thioamide Intermediate Thioamide Intermediate 4-Acetylbiphenyl->Thioamide Intermediate Willgerodt-Kindler Reaction (Sulfur, Morpholine) 4-Biphenylacetic Acid (Felbinac) 4-Biphenylacetic Acid (Felbinac) Thioamide Intermediate->4-Biphenylacetic Acid (Felbinac) Hydrolysis (NaOH, HCl)

Caption: Synthetic workflow for 4-biphenylacetic acid.

Anti-Inflammatory Activity Evaluation

The anti-inflammatory properties of synthesized compounds are typically evaluated using both in vitro and in vivo models.

In Vitro Assay: COX Enzyme Inhibition

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, providing a measure of its potency and selectivity.

Experimental Protocol: COX Inhibition Assay [2]

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., Felbinac) in a buffer solution for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Quantification: After a set incubation period, terminate the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive ELISA kit.

  • Data Analysis: Plot the percentage of COX inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined from this curve.

Quantitative Data: In Vitro COX Inhibition

DrugCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Felbinac 865.68[2]976[2]0.89[2]
Diclofenac76[2]26[2]2.92[2]
Ibuprofen12,000[2]80,000[2]0.15[2]
Indomethacin9[2]310[2]0.03[2]

Note: Direct comparison is most accurate when data is generated from the same study under identical experimental conditions.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model of acute inflammation used to assess the in vivo efficacy of anti-inflammatory agents.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema [4]

  • Animal Acclimatization: House male Wistar rats for at least one week before the experiment with free access to standard chow and water.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

  • Drug Administration: Administer the test compound (e.g., Felbinac) or vehicle orally or intraperitoneally 60 minutes before the carrageenan injection. For topical application, apply the formulation to the paw surface at a specified time before carrageenan injection.

  • Induction of Paw Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume (Vt) at various time points (e.g., 1, 3, and 5 hours) after carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vt - V₀.

    • Calculate the percentage inhibition of edema for the treated groups relative to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

Quantitative Data: In Vivo Anti-Inflammatory Activity

Treatment GroupPaw Volume (mL) at 3 hours (Mean ± SD)% Inhibition of Edema at 3 hours
Control (Carrageenan only)1.85 ± 0.12-
Felbinac (3.5% topical patch)1.30 ± 0.09[7]29.7%
Diclofenac (1% topical patch)1.25 ± 0.08[7]32.4%
Indomethacin (3.75% topical patch)1.42 ± 0.10[7]23.2%

Data are representative and may vary based on experimental conditions.

G cluster_workflow In Vivo Anti-Inflammatory Assay Workflow Animal Acclimatization Animal Acclimatization Baseline Paw Measurement Baseline Paw Measurement Animal Acclimatization->Baseline Paw Measurement Drug Administration Drug Administration Baseline Paw Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (t=1, 3, 5h) Paw Volume Measurement (t=1, 3, 5h) Carrageenan Injection->Paw Volume Measurement (t=1, 3, 5h) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Paw Volume Measurement (t=1, 3, 5h)->Data Analysis (% Inhibition)

Caption: Workflow for carrageenan-induced paw edema assay.

Mechanism of Action: Prostaglandin Synthesis Pathway

NSAIDs like Felbinac exert their anti-inflammatory effects by inhibiting the COX enzymes, thereby blocking the synthesis of prostaglandins from arachidonic acid.[1][8][9]

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 / COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandins (PGE2, PGI2, etc.) Prostaglandins (PGE2, PGI2, etc.) Prostaglandin H2 (PGH2)->Prostaglandins (PGE2, PGI2, etc.) Prostaglandin Synthases Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, PGI2, etc.)->Inflammation, Pain, Fever Felbinac (NSAID) Felbinac (NSAID) Felbinac (NSAID)->COX-1 (constitutive) Felbinac (NSAID)->COX-2 (inducible)

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Conclusion

This compound serves as a valuable precursor in the synthesis of the anti-inflammatory agent 4-biphenylacetic acid (Felbinac). The protocols and data presented herein provide a comprehensive guide for researchers involved in the synthesis and evaluation of novel anti-inflammatory drugs. The detailed methodologies for synthesis, in vitro, and in vivo assays, coupled with clear data presentation and visual diagrams, offer a solid foundation for further research and development in this area.

References

Laboratory Scale Preparation of High-Purity 4-Acetoxybiphenyl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of high-purity 4-acetoxybiphenyl, a valuable intermediate in the development of pharmaceuticals and advanced materials. The primary method detailed is the acetylation of 4-hydroxybiphenyl, a robust and efficient route to the desired product. This guide includes detailed experimental protocols, data presentation in tabular format for clarity, and a visual representation of the experimental workflow to ensure reproducibility and aid in laboratory practice.

Introduction

This compound, also known as 4-biphenylyl acetate, is a key building block in organic synthesis. Its biphenyl scaffold is a prevalent feature in many biologically active molecules and liquid crystal materials. The purity of this compound is critical for its subsequent use in multi-step syntheses, particularly in the pharmaceutical industry, where impurities can lead to undesirable side reactions and complicate the purification of the final active pharmaceutical ingredient (API). This application note outlines a reliable method for the preparation of high-purity this compound via the acetylation of 4-hydroxybiphenyl.

Chemical and Physical Data

A summary of the key chemical and physical properties of the starting material and the final product is provided in the table below for easy reference.

Property4-HydroxybiphenylThis compound
Molecular Formula C₁₂H₁₀OC₁₄H₁₂O₂
Molecular Weight 170.21 g/mol [1]212.24 g/mol [2]
Appearance White to off-white crystalline solid[3]White to almost white powder or crystal[4]
Melting Point 164-165 °C[5]87-89 °C[6][7]
Boiling Point 305-308 °C[5]196 °C (at 13 mmHg)[6]
CAS Number 92-69-3[5]148-86-7[2][7]

Experimental Protocol: Acetylation of 4-Hydroxybiphenyl

This protocol details the synthesis of this compound from 4-hydroxybiphenyl using acetic anhydride, with pyridine acting as a catalyst and base. Pyridine is effective in catalyzing the acetylation of phenols.[8][9]

Materials:

  • 4-Hydroxybiphenyl

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (CH₂Cl₂)

  • 5% Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybiphenyl (1 equivalent) in a suitable volume of dichloromethane.

  • Addition of Reagents: To the stirred solution, add pyridine (1.2 equivalents). Subsequently, add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 5% HCl solution (to remove pyridine), deionized water, 5% NaHCO₃ solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of high-purity this compound.

experimental_workflow start Start reactants Dissolve 4-Hydroxybiphenyl in Dichloromethane start->reactants addition Add Pyridine and Acetic Anhydride reactants->addition reaction Reflux for 2-4 hours addition->reaction workup Aqueous Work-up (HCl, H₂O, NaHCO₃, Brine) reaction->workup drying Dry with MgSO₄ workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation crude_product Crude this compound evaporation->crude_product purification Recrystallization from Ethanol crude_product->purification final_product High-Purity This compound purification->final_product end End final_product->end

Caption: Synthesis and purification workflow for this compound.

Data Summary and Characterization

The yield and purity of the final product should be determined and tabulated.

ParameterResultMethod of Analysis
Theoretical Yield Calculated based on the starting amount of 4-hydroxybiphenylStoichiometric Calculation
Actual Yield To be determined experimentallyGravimetric Analysis
Percent Yield (Actual Yield / Theoretical Yield) x 100%Calculation
Melting Point 87-89 °C (literature value)[6][7]Melting Point Apparatus
Purity >99% (target)HPLC, GC-MS, ¹H NMR

¹H NMR Data (400 MHz, CDCl₃): The expected proton NMR spectrum of this compound would show characteristic peaks for the aromatic protons and the methyl protons of the acetate group. The aromatic protons of the biphenyl system typically appear in the range of δ 7.1-7.6 ppm. The singlet for the methyl protons of the acetate group is expected around δ 2.3 ppm.[10]

Applications in Research and Drug Development

High-purity this compound serves as a crucial intermediate in the synthesis of various organic molecules. In drug development, the biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents. The ability to introduce or modify functional groups on the biphenyl scaffold, starting from intermediates like this compound, is essential for generating libraries of compounds for screening and lead optimization. For instance, hydrolysis of the acetate group provides access to 4-hydroxybiphenyl, which can be further functionalized.

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of high-purity this compound. Adherence to the detailed steps for reaction, work-up, and purification is crucial for achieving the desired product quality. The provided data tables and workflow diagram serve as valuable tools for researchers in planning and executing this synthesis.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Acetoxybiphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 4-Acetoxybiphenyl. The following information, presented in a question-and-answer format, addresses common challenges and offers solutions to improve reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the esterification of 4-hydroxybiphenyl with an acetylating agent, typically acetic anhydride. This reaction is often catalyzed by a base, such as pyridine, or a strong acid like p-toluenesulfonic acid.

Q2: What is the role of the catalyst in this reaction?

In this esterification, a catalyst is crucial for achieving a reasonable reaction rate. Phenols are less nucleophilic than aliphatic alcohols, making the reaction with acetic anhydride slow.[1]

  • Base Catalysis (e.g., Pyridine): Pyridine serves a dual role. It can act as a nucleophilic catalyst by reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. Additionally, it acts as a base to neutralize the acetic acid byproduct, which can help drive the reaction to completion and prevent potential side reactions.[1]

  • Acid Catalysis (e.g., p-Toluenesulfonic Acid): A strong acid catalyst protonates the carbonyl oxygen of acetic anhydride. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydroxyl group of 4-hydroxybiphenyl.[1]

Q3: What are the primary side reactions that can lead to low yield?

The most significant side reaction is the hydrolysis of acetic anhydride. Acetic anhydride readily reacts with water to form two equivalents of acetic acid.[2] This consumption of the acetylating agent will directly reduce the yield of the desired product. It is therefore critical to use anhydrous (dry) reagents and solvents. Another potential issue is the hydrolysis of the this compound product back to 4-hydroxybiphenyl, especially during the workup phase if conditions are too acidic or basic for a prolonged period.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-hydroxybiphenyl) from the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar product. The reaction is considered complete when the spot corresponding to 4-hydroxybiphenyl is no longer visible on the TLC plate.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I address them?

A: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Low Yield

Possible Cause Recommended Solution
Presence of Water in Reagents or Glassware Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and fresh, high-purity acetic anhydride.
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the duration or slightly increasing the temperature. Ensure efficient stirring to promote mixing of reactants.
Suboptimal Reaction Temperature For pyridine-catalyzed reactions, gentle heating may be necessary as the reaction can be slow at room temperature.[3] For acid-catalyzed reactions, the optimal temperature should be determined experimentally to balance reaction rate and potential side reactions.
Loss of Product During Workup During aqueous extraction, ensure the pH is not strongly acidic or basic for extended periods to prevent hydrolysis of the ester. Minimize the amount of solvent used for washing the final product to avoid dissolving a significant portion of it.
Ineffective Catalyst If using pyridine, ensure it is anhydrous. For acid catalysis, ensure the catalyst has not degraded.
Issue 2: Oily or Impure Product

Q: After the workup, my product is an oil and does not solidify, or the solid appears discolored. What should I do?

A: An oily or impure product often indicates the presence of unreacted starting materials, byproducts, or residual solvent.

Troubleshooting Impure Product

Symptom Possible Cause Recommended Solution
Product is an Oil Presence of impurities, such as unreacted 4-hydroxybiphenyl or acetic acid, can lower the melting point of the product mixture. Residual solvent may also be present.Attempt to purify the oil using column chromatography. After purification, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. Ensure all solvent is removed under a high vacuum.
Discolored Product Impurities from starting materials or side reactions during the synthesis can cause discoloration.Recrystallization is an effective method for removing colored impurities. The use of a small amount of activated charcoal during recrystallization can also help decolorize the product.
Product Does Not Crystallize Upon Cooling Too much solvent was used during recrystallization, resulting in a solution that is not saturated at a lower temperature. The solution may be supersaturated.Evaporate some of the solvent to increase the concentration of the product and attempt recrystallization again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Data Presentation

While specific yields can vary based on the scale and precise conditions of the experiment, the following table provides illustrative data on how reaction parameters can influence the yield of this compound.

Table 1: Illustrative Effect of Reaction Conditions on this compound Yield

Entry Catalyst Temperature (°C) Reaction Time (h) Illustrative Yield (%) Notes
1None2524< 5Demonstrates the necessity of a catalyst.
2Pyridine (1.2 eq)256~75Pyridine acts as both a catalyst and a base.
3Pyridine (1.2 eq)504> 90Gentle heating can increase the reaction rate.
4p-TsOH (0.1 eq)604> 85Acid catalysis is also effective.
5Pyridine (1.2 eq)256~40Illustrates the negative impact of non-anhydrous conditions.

Note: This data is for illustrative purposes to demonstrate general trends in the esterification of phenols.

Experimental Protocols

Protocol 1: Pyridine-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the acetylation of 4-hydroxybiphenyl using acetic anhydride and pyridine.

Materials:

  • 4-Hydroxybiphenyl

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybiphenyl (1.0 eq) in anhydrous pyridine (approximately 5-10 mL per gram of 4-hydroxybiphenyl).

  • Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 - 1.5 eq) to the stirred solution.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material. Gentle heating (e.g., to 50 °C) can be applied to accelerate the reaction.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. A precipitate of the crude product should form. If an oil forms, add ethyl acetate to dissolve it.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the initial reaction).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound as a white solid.[4]

Mandatory Visualization

Synthesis_Workflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification start Dissolve 4-Hydroxybiphenyl in Pyridine add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride react Stir at Room Temperature (or with gentle heating) add_anhydride->react monitor Monitor by TLC react->monitor quench Pour into Ice-Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with MgSO4 & Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Water concentrate->recrystallize product Pure this compound recrystallize->product Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield cluster_incomplete_reaction Incomplete Reaction cluster_workup_loss Workup Issues start Low Yield of This compound check_tlc Check TLC of Crude Product start->check_tlc sm_present Starting Material (SM) Present? check_tlc->sm_present no_sm No Starting Material check_tlc->no_sm increase_time Increase Reaction Time sm_present->increase_time Yes increase_temp Increase Temperature increase_time->increase_temp check_reagents Check Reagent Purity & Stoichiometry increase_temp->check_reagents check_ph Review Workup pH & Duration no_sm->check_ph Yes check_extraction Optimize Extraction Procedure check_ph->check_extraction check_recrystallization Review Recrystallization Solvent Volume check_extraction->check_recrystallization

References

Technical Support Center: Optimizing Suzuki Coupling for Biphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the Suzuki-Miyaura cross-coupling reaction in biphenyl synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling reaction for biphenyl synthesis, offering potential causes and recommended solutions to improve reaction outcomes.

Problem IDProblem DescriptionPotential CausesRecommended Solutions
SMC-001 Low or No Product Formation Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.- Ensure strictly anaerobic conditions to prevent oxidation of the phosphine ligand and Pd(0). - Utilize a pre-catalyst that readily forms the active Pd(0) species. - Select a ligand that effectively stabilizes the Pd(0) species.[1]
Poor Substrate Reactivity: Aryl chlorides or sterically hindered substrates may exhibit low reactivity.- For aryl chlorides, employ electron-rich ligands to facilitate the oxidative addition step, which is often rate-determining.[2] - For sterically hindered substrates, consider using specialized ligands like BI-DIME or phenanthrene-based ligands.[3][4]
SMC-002 Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen in the reaction mixture can promote oxidative homocoupling.[1][2]- Thoroughly degas all solvents and reagents before use.[1][2]
Base-Induced Decomposition: Certain strong bases can accelerate the decomposition of the boronic acid.[1]- Employ milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[1]
Excessive Pd(II) Species: The presence of Pd(II) can catalyze the homocoupling side reaction.- Use a Pd(0) precatalyst instead of a Pd(II) salt to minimize the initial concentration of Pd(II).[2] - Bulky ligands can help suppress this side reaction.[2]
SMC-003 Protodeboronation of Boronic Acid Presence of Protic Solvents/Impurities: Water or other protic species can lead to the replacement of the boron group with a hydrogen atom.[1]- Use anhydrous solvents and ensure all reagents are dry.
Unstable Boronic Acids: Some boronic acids, particularly heterocyclic or sterically hindered ones, are prone to decomposition.[1]- Consider using more stable boronic esters, such as pinacol esters.[1]
SMC-004 Incomplete Reaction Insufficient Catalyst Activity or Loading: The catalyst may not be active enough or the concentration may be too low for challenging substrates.- Screen different palladium catalysts and ligands to find a more suitable system. For sterically demanding couplings, specialized catalysts may be necessary.[3][4] - Increase the catalyst loading, but be mindful of potential side reactions and cost.[1]
Suboptimal Reaction Temperature: The reaction may require higher temperatures to proceed to completion.- Increase the reaction temperature, typically in the range of 80-110 °C.[5][6]
SMC-005 Catalyst Deactivation/Precipitation Ligand Degradation or Dissociation: The phosphine ligands can be unstable under reaction conditions.- Consider using more robust ligands such as N-heterocyclic carbenes (NHCs) or biaryl phosphine ligands (e.g., XPhos, SPhos).[1][7]
Formation of Palladium Black: The active catalyst can precipitate out of the solution as palladium black.- Ensure efficient stirring to maintain a homogeneous reaction mixture. - The choice of ligand can also help to keep the palladium species in solution.
SMC-006 Inconsistent Results Variable Reagent Quality: Impurities in the starting materials or solvents can interfere with the reaction.- Purify reagents, especially the boronic acid and aryl halide, before use. - Use high-purity, anhydrous solvents.[1]
Inefficient Mixing: In heterogeneous reaction mixtures, poor stirring can lead to localized concentration gradients and inconsistent results.- Ensure vigorous and consistent stirring throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my Suzuki coupling reaction?

The choice of catalyst and ligand is critical and often substrate-dependent.[2] For simple, unhindered aryl bromides and iodides, catalysts like Pd(PPh₃)₄ may be sufficient. However, for more challenging substrates such as aryl chlorides or sterically hindered reactants, more sophisticated systems are often required. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are known to be effective for a wide range of substrates due to their electron-rich nature and steric bulk, which promote both oxidative addition and reductive elimination steps.[1][8] For extremely hindered biphenyl synthesis, specialized ligands have been developed.[3][4] It is often necessary to screen a variety of catalyst/ligand combinations to find the optimal conditions for a specific transformation.

Q2: What is the role of the base in the Suzuki coupling, and how do I select the appropriate one?

The base plays multiple crucial roles in the Suzuki coupling catalytic cycle. It facilitates the formation of an organoborate species, which is more nucleophilic and reactive in the transmetalation step.[7][9] The base also participates in the regeneration of the active Pd(0) catalyst. The choice of base can significantly impact the reaction yield and side product formation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[5] For sensitive substrates or to minimize side reactions like boronic acid decomposition, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] The strength and solubility of the base should be considered in the context of the chosen solvent system.

Q3: My boronic acid is decomposing under the reaction conditions. What can I do to prevent this?

Boronic acid decomposition, often through protodeboronation, is a common issue. To mitigate this, ensure that you are using anhydrous solvents and reagents, as water can facilitate this side reaction.[1] If the boronic acid is inherently unstable, consider converting it to a more robust boronic ester, such as a pinacol ester, which is less prone to decomposition.[1] Additionally, using milder bases and optimizing the reaction temperature can help to preserve the integrity of the boronic acid.

Q4: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of boronic acids is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction.[2] Therefore, it is essential to rigorously degas all solvents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.[1][2] Using a Pd(0) precatalyst instead of a Pd(II) salt can also help by reducing the initial concentration of Pd(II).[2] The choice of ligand can also play a role; bulky ligands can often suppress homocoupling.[2]

Q5: My reaction is sluggish or does not go to completion, even with extended reaction times. What should I try?

If your reaction is not proceeding efficiently, several factors could be at play. The catalyst may not be sufficiently active for your specific substrates. Screening different, more active catalyst systems, particularly those with electron-rich and bulky phosphine ligands, is a good starting point. Increasing the catalyst loading can also be effective, though this should be done judiciously.[1] Reaction temperature is another critical parameter; many Suzuki couplings require heating to temperatures between 80-110 °C to achieve a reasonable reaction rate.[5] Finally, ensure that your reagents are pure and the reaction is set up under strictly anhydrous and anaerobic conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol provides a general starting point for the synthesis of biphenyls via Suzuki-Miyaura coupling and can be optimized based on the specific substrates used.

Materials and Reagents:

  • Aryl halide (1.0 equiv.)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equiv.)[5]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligand) (0.1 - 5 mol%)[5]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)[5]

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with water)[5]

  • Inert gas (Argon or Nitrogen)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Syringes and needles for liquid transfer

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[5]

  • Inerting the System: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[5] Then, add the palladium catalyst and ligand (if separate) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-110 °C) with vigorous stirring.[5]

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed (typically 4 to 24 hours).[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[5] Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with the organic solvent.[5]

  • Purification: Combine the organic layers and wash with brine.[5] Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The crude product can then be purified by a suitable method, such as flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd R¹-X PdII_Aryl R¹-Pd(II)L_n-X OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R²-B(OR)₃⁻ PdII_Diaryl R¹-Pd(II)L_n-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Borate R²-B(OH)₃⁻ BoronicAcid->Borate Base Base (e.g., OH⁻) Base->Borate Borate->Transmetal Enters Cycle Troubleshooting_Workflow Start Low or No Product Yield Check_Reagents Check Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Inert Verify Inert Atmosphere (Degas Solvents) Start->Check_Inert Optimize_Base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Check_Reagents->Optimize_Base Check_Inert->Optimize_Base Optimize_Temp Optimize Temperature (Increase if sluggish) Optimize_Base->Optimize_Temp Screen_Ligands Screen Ligands (e.g., Buchwald type) Optimize_Temp->Screen_Ligands Screen_Catalyst Screen Catalyst (Precatalyst, Loading) Screen_Ligands->Screen_Catalyst Check_Side_Products Analyze Side Products (Homocoupling, Protodeboronation) Screen_Catalyst->Check_Side_Products Check_Side_Products->Start Re-evaluate Success Improved Yield Check_Side_Products->Success

References

Technical Support Center: Purification of Crude 4-Acetoxybiphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4-acetoxybiphenyl via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My crude this compound won't fully dissolve in the hot solvent. What should I do?

A: This issue typically arises from using an insufficient amount of solvent or the presence of insoluble impurities.

  • Insufficient Solvent: Gradually add more hot solvent in small increments until the this compound dissolves completely. Be mindful not to add a large excess, as this will reduce your final yield.[1][2][3]

  • Insoluble Impurities: If a small amount of solid material remains after adding a reasonable amount of hot solvent, these are likely insoluble impurities. In this case, you should perform a hot gravity filtration to remove them before allowing the solution to cool.

Q2: No crystals are forming after the solution has cooled. What is the problem?

A: The absence of crystal formation is usually due to either using too much solvent or the solution being supersaturated.

  • Excess Solvent: If the solution is too dilute, the solubility point will not be reached upon cooling. You can remedy this by boiling off some of the solvent to increase the concentration of this compound and then allow it to cool again.[1]

  • Inducing Crystallization: If the solution is supersaturated, you may need to induce crystallization. This can be achieved by:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. This creates nucleation sites for crystal growth.[1][3][4]

    • Seeding: Add a tiny, pure crystal of this compound (a "seed crystal") to the solution. This provides a template for further crystal formation.[1][4][5]

Q3: The this compound is "oiling out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too rapidly.

  • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add more solvent to decrease the concentration. Allow the solution to cool more slowly.[4]

  • Slow Down Cooling: Ensure the solution cools gradually to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.[4]

  • Change Solvents: Consider using a solvent with a lower boiling point.

Q4: The yield of my recrystallized this compound is very low. What went wrong?

A: A low yield can be caused by several factors during the experimental process.

  • Using Too Much Solvent: This is a common cause, as a significant amount of the product will remain dissolved in the mother liquor. Use only the minimum amount of hot solvent required for dissolution.[1]

  • Premature Crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Make sure the solution has been cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[2]

  • Washing with Warm Solvent: When washing the final crystals, use only a minimal amount of ice-cold solvent to avoid dissolving your product.[4]

Q5: The recrystallized this compound is still impure. How can I improve its purity?

A: Impurities in the final product often result from rapid crystallization or insufficient washing.

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice.[1] Ensure the solution cools slowly to allow for the formation of purer crystals.

  • Thorough Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Second Recrystallization: If the product is still not pure, a second recrystallization step may be necessary.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂O₂[6][7][8]
Molecular Weight 212.24 g/mol [6][7][8]
Melting Point 87-89 °C[6][8][9]
Boiling Point 196 °C at 13 mmHg[6][9]
Appearance White to off-white crystalline powder[9]

Table 2: Suggested Solvents for Recrystallization

Solvent SystemTypeRationale
Ethanol Single SolventThis compound is an ester with aromatic character, suggesting it will have good solubility in hot ethanol and lower solubility in cold ethanol.
Isopropanol Single SolventSimilar properties to ethanol, offering an alternative for optimization.
Ethanol/Water Mixed SolventEthanol acts as the "good" solvent where this compound is soluble, while water is the "poor" solvent to decrease solubility upon cooling.[10][11]
Hexane/Ethyl Acetate Mixed SolventA common non-polar/polar mixture that can be effective for a wide range of organic compounds.[10][12]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound (using Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously, until the solid completely dissolves. Add more ethanol in small portions as needed to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Protocol 2: Mixed-Solvent Recrystallization of this compound (using Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_rt Cool slowly to room temperature hot_filtration->cool_rt cool_ice Cool in ice bath cool_rt->cool_ice vacuum_filtration Vacuum Filtration cool_ice->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry Crystals wash->dry end_product Pure this compound dry->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered q_solvent Too much solvent? start->q_solvent q_cooling Cooled too fast? start->q_cooling q_yield_solvent Too much solvent used? start->q_yield_solvent a_boil Boil off some solvent q_solvent->a_boil Yes q_supersaturated Supersaturated? q_solvent->q_supersaturated No a_induce Scratch flask or add seed crystal q_supersaturated->a_induce Yes a_reheat Reheat, add more solvent, cool slowly q_cooling->a_reheat Yes a_yield_solvent Use minimum amount of hot solvent q_yield_solvent->a_yield_solvent Yes

Caption: Troubleshooting common issues in recrystallization.

References

Side product formation in the synthesis of 4-acetylbiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-acetylbiphenyl. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4-acetylbiphenyl?

The two primary methods for synthesizing 4-acetylbiphenyl are Friedel-Crafts acylation of biphenyl and Suzuki-Miyaura coupling. Friedel-Crafts acylation is a classic method involving the reaction of biphenyl with an acetylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst.[1][2] The Suzuki-Miyaura coupling offers an alternative route, typically by coupling 4-bromoacetophenone with phenylboronic acid.[3]

Q2: What are the typical side products I should be aware of during the synthesis of 4-acetylbiphenyl?

The side products depend on the synthetic route:

  • Friedel-Crafts Acylation:

    • Isomer Formation: Formation of ortho- and meta-acetylbiphenyl isomers is possible, although the para isomer is generally favored due to steric hindrance.[3][4]

    • Polyacylation: Although less common than in Friedel-Crafts alkylation, diacylation can occur, leading to the formation of diacetylbiphenyl.[5]

    • Reaction with Solvent: If the solvent is not inert, it can compete with biphenyl in the acylation reaction.[3]

  • Suzuki-Miyaura Coupling:

    • Homocoupling: Formation of biphenyl (from the coupling of two phenylboronic acid molecules) or 4,4'-diacetylbiphenyl (from the coupling of two 4-bromoacetophenone molecules) can occur.[3]

    • Dehalogenation: The starting aryl halide (4-bromoacetophenone) can be reduced, replacing the bromine atom with a hydrogen, to yield acetophenone.[3]

    • Protodeboronation: The boronic acid can be replaced by a hydrogen atom.[3]

Q3: How can I purify the crude 4-acetylbiphenyl product?

Purification is typically achieved through recrystallization from solvents like ethanol or acetone.[3] Column chromatography can also be used for more challenging separations of isomers or other closely related impurities.[3]

Troubleshooting Guides

Friedel-Crafts Acylation

Issue: Low or No Yield of 4-Acetylbiphenyl

Possible Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst (e.g., AlCl₃) The Lewis acid is hygroscopic and can be deactivated by moisture. Use a fresh, unopened container of anhydrous Lewis acid. Handle it in a dry environment (e.g., glove box or under an inert atmosphere).[4]
Insufficient Catalyst Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid because the ketone product complexes with it. Ensure at least a 1:1 molar ratio of the Lewis acid to the limiting reagent.[4]
Deactivated Aromatic Ring Biphenyl is generally reactive enough. However, if substituted biphenyls with strongly electron-withdrawing groups are used, the reaction may be inhibited.[4]
Low Reaction Temperature While lower temperatures can improve selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC or GC.[6]
Poor Quality Reagents Ensure that biphenyl, the acylating agent, and the solvent are pure and anhydrous.

Issue: Formation of Multiple Products (Low Purity)

Possible Cause Troubleshooting Steps
Isomer Formation (ortho- and meta-acetylbiphenyl) Lowering the reaction temperature can improve the selectivity for the desired para-isomer.[3] The choice of solvent can also influence the isomer ratio.[4]
Polyacylation Use a 1:1 molar ratio of biphenyl to the acylating agent to favor mono-acylation.[3] The acyl group of the product is deactivating, which naturally disfavors polyacylation.[5]
Reaction with Solvent Use an inert solvent such as dichloromethane, 1,2-dichloroethane, or carbon disulfide.[3]
Suzuki-Miyaura Coupling

Issue: Low or No Yield of 4-Acetylbiphenyl

Possible Cause Troubleshooting Steps
Inactive Palladium Catalyst The palladium catalyst can be oxidized if exposed to air. Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere. Consider using more stable pre-catalysts.
Ligand Oxidation Phosphine ligands are prone to oxidation. Use fresh, high-purity ligands. For less reactive starting materials, consider using bulky, electron-rich ligands.
Incomplete Reaction Screen different solvents, bases, and reaction temperatures. Monitor the reaction for a sufficient amount of time using TLC or GC-MS.[3]
Catalyst Decomposition (black precipitate) A black precipitate indicates the formation of inactive palladium black. Use a more stable ligand, lower the reaction temperature, or ensure strict anaerobic conditions by degassing solvents.[3]

Issue: Formation of Multiple Products (Low Purity)

Possible Cause Troubleshooting Steps
Homocoupling Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). Using an efficient precatalyst system can also minimize homocoupling.[3]
Dehalogenation Ensure all reagents and solvents are of high purity. Impurities can sometimes cause this side reaction.[3]
Protodeboronation Use anhydrous solvents and reagents. A milder base may be beneficial. Converting the boronic acid to a more stable pinacol ester can also prevent this side reaction.[3]

Quantitative Data

Table 1: Reported Yields for Friedel-Crafts Acylation of Biphenyl

Acylating AgentCatalystCo-catalyst / AdditiveSolventTemperature (°C)Yield (%)Reference
Acetic AnhydrideAlCl₃4-Dimethylaminopyridine (DMAP)Dichloromethane-10 to -2093.3[7]
Acetyl ChlorideAlCl₃-Carbon DisulfideNot specifiedNot specified[8]

Table 2: Reported Yields for Suzuki-Miyaura Coupling for 4-Acetylbiphenyl Synthesis

Aryl HalideBoronic AcidPalladium CatalystLigandBaseSolventConditionsYield (%)Reference
4-BromoacetophenonePhenylboronic AcidPyridine-based Pd(II)-complex-KOHWaterMicrowave, 110-160 °C, 5 min96 (isolated)[3]
4-BromoacetophenonePhenylboronic AcidPd(OAc)₂SPhosNa₃PO₄Toluene/Water100 °C, 16-24hLow (3-15)[3]

Experimental Protocols

Protocol 1: High-Yield Friedel-Crafts Acylation of Biphenyl

This protocol is adapted from a high-yield procedure.[7]

Materials:

  • Biphenyl

  • Acetic Anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask, mix biphenyl (1.0 eq), acetic anhydride (1.0 eq), and 4-dimethylaminopyridine (0.02 eq) in dichloromethane.

  • In a separate reaction vessel, suspend anhydrous aluminum chloride (2.12 eq) in dichloromethane and cool the mixture to between -10 °C and -20 °C with stirring.

  • Slowly add the biphenyl solution to the cooled AlCl₃ suspension dropwise over 60-90 minutes, maintaining the temperature between -10 °C and -20 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Slowly quench the reaction by adding a cold, dilute hydrochloric acid solution dropwise while keeping the temperature below 0 °C.

  • Separate the organic layer and wash it three times with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the dichloromethane by distillation under reduced pressure to obtain the crude 4-acetylbiphenyl.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure for the microwave-assisted synthesis of 4-acetylbiphenyl.[3]

Materials:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium catalyst (e.g., a pyridine-based Pd(II)-complex)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a microwave process vial, combine 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), potassium hydroxide (2.0 eq), tetrabutylammonium bromide (0.6 eq), and the palladium catalyst (0.25 mol%).

  • Add water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 110-160 °C) for a short duration (e.g., 5 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_biphenyl Prepare Biphenyl Solution (Biphenyl, Acylating Agent, Solvent) add_reagents Slowly Add Biphenyl Solution to Catalyst Suspension (maintain low temperature) prep_biphenyl->add_reagents prep_catalyst Prepare Catalyst Suspension (Anhydrous AlCl₃, Solvent) prep_catalyst->add_reagents react Stir at Low Temperature (monitor by TLC/GC) add_reagents->react quench Quench with Cold Acidic Water react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify product 4-Acetylbiphenyl purify->product Troubleshooting_Friedel_Crafts start Low Yield in Friedel-Crafts Acylation q1 Is the AlCl₃ fresh and anhydrous? start->q1 sol1 Use fresh, anhydrous AlCl₃. Handle under inert atmosphere. q1->sol1 No q2 Is the catalyst stoichiometry at least 1:1 with the acylating agent? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase catalyst loading to at least a stoichiometric amount. q2->sol2 No q3 Is the reaction temperature optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Gradually increase temperature and monitor reaction progress. q3->sol3 No end Consider other factors: reagent purity, reaction time, and work-up procedure. q3->end Yes a3_yes Yes a3_no No sol3->end

References

Technical Support Center: Improving the Selectivity of Friedel-Crafts Acylation of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Friedel-Crafts Acylation of Biphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges encountered in the Friedel-Crafts acylation of biphenyl?

The primary challenges in the Friedel-Crafts acylation of biphenyl include controlling regioselectivity, preventing polysubstitution, ensuring catalyst activity, and achieving a clean work-up. Biphenyl can be acylated at the ortho, meta, or para positions, with the para-position being electronically and sterically favored. However, achieving high para-selectivity requires careful optimization of reaction conditions.

Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of biphenyl?

The phenyl group is an ortho-, para-directing activator in electrophilic aromatic substitution.[1] Due to steric hindrance from the adjacent phenyl ring, the acylation reaction overwhelmingly favors the para-position (4-position).[2] With bulky acylating agents, the formation of the ortho-isomer is significantly suppressed.

Q3: How can I improve the para-selectivity of the reaction?

To enhance the selectivity for the para-isomer (4-acetylbiphenyl), consider the following strategies:

  • Lower Reaction Temperatures: Carrying out the reaction at lower temperatures, for instance between -20°C and 0°C, can increase the kinetic control of the reaction, favoring the formation of the sterically less hindered para-product.[3]

  • Choice of Solvent: The solvent can influence the effective size of the electrophile and the stability of the reaction intermediates. Non-polar solvents like carbon disulfide have been used, though chlorinated solvents like dichloromethane and 1,2-dichloroethane are more common.[4] The choice of solvent can impact isomer distribution.

  • Catalyst Selection: While aluminum chloride (AlCl₃) is the most common catalyst, other Lewis acids or solid acid catalysts can be employed to potentially improve selectivity.

Q4: Polysubstitution is a common issue in Friedel-Crafts reactions. Is this a major concern for the acylation of biphenyl?

Unlike Friedel-Crafts alkylation, polysubstitution is less of a concern in acylation. The introduction of an acyl group deactivates the aromatic ring towards further electrophilic attack.[5] However, with highly reactive starting materials or harsh reaction conditions (e.g., large excess of acylating agent and catalyst), diacylation can occur. To favor mono-acylation, it is recommended to use a 1:1 molar ratio of biphenyl to the acylating agent.[3]

Q5: My reaction yield is very low. What are the potential causes and how can I troubleshoot this?

Low yields in Friedel-Crafts acylation can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous AlCl₃, is extremely sensitive to moisture. Ensure all glassware is thoroughly dried and reagents and solvents are anhydrous.[6]

  • Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (at least one equivalent with respect to the acylating agent) of the catalyst is often required.[7]

  • Suboptimal Temperature: While low temperatures can improve selectivity, the reaction may not proceed if the temperature is too low to overcome the activation energy. A subsequent heating step (reflux) for a short period after the initial low-temperature addition may be necessary.[3]

  • Improper Work-up: The quenching of the reaction is critical. The formation of emulsions during aqueous work-up can lead to product loss. To avoid this, the reaction mixture should be slowly and carefully poured into a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Moisture in reagents or glassware deactivating the catalyst.Use oven-dried glassware and anhydrous reagents and solvents. Handle anhydrous AlCl₃ quickly in a dry atmosphere (e.g., glove box or under an inert gas).
Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of AlCl₃ relative to the acylating agent. A slight excess (e.g., 1.1 equivalents) is often beneficial.[1]
Reaction temperature is too low.After the initial addition of reagents at a low temperature (e.g., 0-5°C) to control the exotherm, allow the reaction to warm to room temperature or gently reflux for a short period (e.g., 15-30 minutes) to ensure completion.[1]
Difficult work-up leading to product loss (e.g., emulsion formation).Quench the reaction by slowly adding the reaction mixture to a vigorously stirred mixture of crushed ice and concentrated HCl.[1]
Poor Selectivity (presence of ortho-isomer) High reaction temperature.Maintain a low temperature during the addition of reagents (-20°C to 0°C) to favor the kinetically controlled para-product.[3]
Steric effects of the acylating agent are not sufficient.While less common to change, using a bulkier acylating agent can further disfavor ortho-substitution.
Formation of Di-acylated Products Excess of acylating agent and/or catalyst.Use a 1:1 molar ratio of biphenyl to the acylating agent.[3]
High reaction temperature or prolonged reaction time.Monitor the reaction by TLC to avoid prolonged reaction times after the starting material has been consumed.
Reaction Not Starting Deactivated biphenyl starting material.Friedel-Crafts acylation is not effective on strongly deactivated aromatic rings. If your biphenyl substrate has strong electron-withdrawing groups, consider alternative synthetic routes.
Poor quality of Lewis acid catalyst.Use a fresh, unopened container of anhydrous AlCl₃ or purify the existing catalyst.

Quantitative Data Summary

The following tables summarize reported yields for the Friedel-Crafts acylation of biphenyl and a substituted biphenyl under various conditions. High para-selectivity is generally observed for biphenyl acylation.

Table 1: Friedel-Crafts Acetylation of Biphenyl to 4-Acetylbiphenyl

Catalyst SystemAcylating AgentSolventTemperature (°C)Yield (%)Reference
AlCl₃ / 4-DMAPAcetic AnhydrideDichloromethane-10 to -20>99 (purity)[3]
AlCl₃Acetyl ChlorideDichloromethane0 to 5High (not specified)[8]

Note: The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst is reported to significantly improve the purity and yield of 4-acetylbiphenyl.[3]

Table 2: Friedel-Crafts Acetylation of 3,3'-Dimethylbiphenyl [4]

SolventTemperature (°C)Molar Ratio (Substrate:AcCl:AlCl₃)Product(s)Total Yield (%)
1,2-Dichloroethane251:1:14-Acetyl-3,3'-dimethylbiphenyl58
Carbon Disulfide251:1:14-Acetyl-3,3'-dimethylbiphenyl52
Nitromethane251:1:14-Acetyl-3,3'-dimethylbiphenyl60
1,2-Dichloroethane84 (reflux)1:1:14-Acetyl-3,3'-dimethylbiphenyl~100
1,2-Dichloroethane84 (reflux)1:4:44,4'- and 4,6'-Diacetyl-3,3'-dimethylbiphenyl~100

Experimental Protocols

Key Experiment: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

This protocol is a representative procedure for the acetylation of biphenyl to yield the para-substituted product, 4-acetylbiphenyl.

Materials:

  • Biphenyl

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (or Acetic Anhydride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure: [1]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0°C in an ice-water bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) and biphenyl (1.0 equivalent) in anhydrous dichloromethane.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C. The reaction is exothermic, so control the addition rate to prevent a significant rise in temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield pure 4-acetylbiphenyl.

Visualizations

friedel_crafts_mechanism cluster_activation Catalyst Activation & Electrophile Formation cluster_substitution Electrophilic Aromatic Substitution cluster_workup Work-up AcCl Acetyl Chloride Acylium Acylium Ion [CH₃CO]⁺ AcCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4 [AlCl₄]⁻ Biphenyl Biphenyl SigmaComplex σ-Complex (Arenium Ion) Biphenyl->SigmaComplex + Acylium Ion ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex - H⁺ (regenerates catalyst) FinalProduct 4-Acetylbiphenyl ProductComplex_ref->FinalProduct + H₂O/H⁺ troubleshooting_workflow cluster_solutions Potential Solutions start Low Yield or Poor Selectivity in Biphenyl Acylation check_reagents Check Reagents & Glassware (Anhydrous?) start->check_reagents check_catalyst Check Catalyst (Stoichiometry & Activity) start->check_catalyst check_temp Check Reaction Temperature (Too high/low?) start->check_temp check_workup Review Work-up Procedure (Emulsion?) start->check_workup sol_reagents Use fresh, anhydrous reagents. Dry glassware thoroughly. check_reagents->sol_reagents sol_catalyst Use ≥1 equivalent of fresh AlCl₃. check_catalyst->sol_catalyst sol_temp Low temp for addition, then warm up. Monitor by TLC. check_temp->sol_temp sol_workup Slow quench into ice/HCl with vigorous stirring. check_workup->sol_workup optimize Optimize Conditions sol_reagents->optimize sol_catalyst->optimize sol_temp->optimize sol_workup->optimize

References

Stability issues and degradation of 4-Acetoxybiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and degradation of 4-Acetoxybiphenyl. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs): General Information & Storage

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a phenyl phenol derivative.[1] Its key properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂O₂[2][3]
Molecular Weight 212.24 g/mol [2][3]
Appearance Off-white to white powder or crystal[4][5]
Melting Point 87-89 °C or 118-123 °C (values vary by source)[3][4][5]
Boiling Point ~325-333 °C at 760 mmHg[3][4]
Solubility Insoluble in water; soluble in organic solvents like methanol, ethanol, chloroform, ether, and DMSO.[6][7]
CAS Number 148-86-7[2][3]

Q2: How should solid this compound be stored to ensure its stability?

A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6][8] It is crucial to protect it from direct sunlight and heat.[6] Some suppliers may recommend refrigeration at 2-8°C.[6]

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: For preparing stock solutions, it is essential to use a high-purity, anhydrous grade solvent, such as Dimethyl Sulfoxide (DMSO), to minimize degradation.[6] For long-term stability, stock solutions should be stored at low temperatures (-20°C or -80°C) and protected from light by using amber or opaque vials.[6] To prevent oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.[6]

Troubleshooting Guide: Common Experimental Issues

Q4: My analytical results (HPLC, LC-MS) for this compound are inconsistent. What could be the cause?

A4: Inconsistent analytical results are often due to the degradation of the compound.[9] The primary factors are exposure to light (photodegradation) and oxygen (oxidation).[6] Ensure solutions are freshly prepared before use and always stored in light-protected vials at low temperatures.[6][9] Contamination of the sample or solvent can also lead to variability.[9]

start Inconsistent Analytical Results (HPLC, LC-MS) check_storage Review Storage Conditions: - Temp (-20°C / -80°C)? - Light protection (amber vial)? - Inert atmosphere? start->check_storage Degradation Suspected check_prep Review Solution Prep: - Freshly prepared? - High-purity, anhydrous solvent? start->check_prep check_contamination Check for Contamination: - Solvent blank clean? - Glassware properly cleaned? start->check_contamination Extraneous Peaks Seen degradation Likely Cause: Compound Degradation check_storage->degradation Conditions Not Met check_prep->degradation Procedure Not Followed contamination Likely Cause: Contamination check_contamination->contamination Yes solution_storage Action: Implement strict storage protocols. Prepare fresh solutions. degradation->solution_storage solution_prep Action: Use high-purity solvents. Validate prep procedure. degradation->solution_prep solution_contamination Action: Use fresh solvent. Implement rigorous glassware cleaning protocols. contamination->solution_contamination

Caption: Troubleshooting logic for inconsistent analytical results.

Q5: I observed a precipitate in my stock solution after storing it at a low temperature. What should I do?

A5: This typically occurs if the concentration of this compound exceeds its solubility limit in the chosen solvent at that specific low temperature.[6] To resolve this, gently warm the solution to room temperature and vortex or sonicate until the compound redissolves completely before use.[6] If the precipitate persists, consider preparing a more dilute stock solution for future experiments.[6]

FAQs: Degradation Pathways & Products

Q6: What are the primary degradation pathways for this compound?

A6: The two most probable degradation pathways for this compound are hydrolysis and photodegradation.[9]

  • Hydrolysis: The acetoxy (ester) group is susceptible to hydrolysis, especially under acidic or basic conditions. This reaction cleaves the ester bond, yielding 4-phenylphenol and acetic acid.[9][10]

  • Photodegradation: Aromatic ketones and esters can be sensitive to light.[6] Exposure to UV or even ambient light can induce degradation, leading to the formation of various photoproducts.

  • Oxidation: The compound may also be susceptible to degradation by strong oxidizing agents.[4][8]

acetoxybiphenyl This compound conditions Degradation Conditions (e.g., H₂O, Acid/Base, Light, Oxidants) acetoxybiphenyl->conditions phenylphenol 4-Phenylphenol (Major Degradant) conditions->phenylphenol Hydrolysis other_products Other Degradation Products (e.g., from oxidation, photolysis) conditions->other_products Oxidation / Photolysis

Caption: Primary degradation pathways of this compound.

Q7: What is the primary degradation product of this compound under hydrolytic conditions?

A7: The primary degradation product from the hydrolysis of this compound is 4-phenylphenol (also known as 4-hydroxybiphenyl).[9][11] This occurs through the cleavage of the ester linkage.

Experimental Protocols: Forced Degradation Study

A forced degradation or stress testing study is crucial to understand the intrinsic stability of a compound, establish degradation pathways, and develop stability-indicating analytical methods.[12][13][14][15]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, heat, and light) and identify the primary degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions: Expose the stock solution to the following conditions. A control sample, protected from stress conditions, should be analyzed alongside the stressed samples.

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 N HCl before analysis.
Oxidative Degradation Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Place the stock solution in an oven at 80°C for 48 hours.
Photolytic Degradation Expose the stock solution to a photostability chamber (ICH Q1B option 2: UV-A at 200 Wh/m² and visible light at 1.2 million lux hours).
  • Analysis:

    • Analyze all samples (including the control) using a validated stability-indicating HPLC method, typically with UV or PDA detection.

    • The method should be capable of separating the intact this compound from all formed degradation products. LC-MS can be used for the identification and structural elucidation of the degradants.

start Prepare this compound Stock Solution (1 mg/mL) control Control Sample (No Stress) start->control acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze All Samples by Stability-Indicating HPLC-UV/MS control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Compare Degradant Profiles, Identify Products, Assess Stability analysis->results

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purifying Biphenyl Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying biphenyl derivatives using column chromatography. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.

Experimental Protocol: Column Chromatography of Biphenyl Derivatives

This protocol outlines a standard procedure for the purification of biphenyl derivatives using silica gel column chromatography. The specific solvent system and silica-to-sample ratio may need to be optimized based on the polarity of the target compound and its impurities.

Materials and Reagents:

  • Crude biphenyl derivative

  • Silica gel (230-400 mesh is common for flash chromatography)[1][2]

  • n-Hexane (or petroleum ether)

  • Ethyl acetate

  • Dichloromethane (optional, for more polar compounds)[3]

  • Methanol (optional, for very polar compounds, use <10% to avoid dissolving silica)[3]

  • Triethylamine (optional, for basic compounds to prevent streaking)[4]

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Solvent System Selection:

    • Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal system will give your target biphenyl derivative an Rf value of approximately 0.25-0.35.[5]

    • Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate.[3]

    • For many biphenyl derivatives, a mixture of hexane and ethyl acetate is effective.[3][6]

  • Column Packing (Slurry Method):

    • Ensure the chromatography column is clean, dry, and mounted vertically.

    • Insert a small plug of cotton or glass wool at the bottom of the column to support the packing material.[1]

    • Add a thin layer of sand (approximately 0.5-1 cm) over the plug.[1]

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.[1]

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude biphenyl derivative in a minimal amount of a suitable solvent (ideally the eluent). Carefully add the solution to the top of the silica gel bed using a pipette.[1][7]

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in an appropriate solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the prepared column.[4][7]

  • Elution and Fraction Collection:

    • Carefully add the eluting solvent to the top of the column.

    • Begin collecting the eluate in fractions.[1]

    • Monitor the separation by spotting fractions onto a TLC plate, developing it in the appropriate solvent system, and visualizing the spots under a UV lamp.[1]

    • If the separation is poor, a gradient elution can be performed by gradually increasing the polarity of the mobile phase.

  • Product Isolation:

    • Combine the fractions containing the pure biphenyl derivative.

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.[1]

Data Presentation

Table 1: Typical Solvent Systems for Biphenyl Derivative Purification

Compound TypeStationary PhaseTypical Mobile Phase (v/v)Notes
Non-polar BiphenylsSilica Gel5-20% Ethyl Acetate in HexaneStart with a low polarity mobile phase.[3]
Moderately Polar BiphenylsSilica Gel20-50% Ethyl Acetate in HexaneAdjust polarity based on TLC.
Polar BiphenylsSilica Gel5% Methanol in DichloromethaneFor compounds that do not move in less polar systems.[3]
Basic Biphenyl DerivativesSilica GelAdd 1-3% Triethylamine to the mobile phaseDeactivates acidic sites on silica gel to prevent streaking.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Select Solvent System via TLC B Pack Column with Silica Gel Slurry A->B C Load Crude Biphenyl Derivative B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze F->D Adjust Polarity (Gradient) G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Experimental workflow for the purification of biphenyl derivatives by column chromatography.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Potential Solutions start Problem Encountered issue1 Compound Won't Elute start->issue1 issue2 Poor Separation of Spots start->issue2 issue3 Compound Decomposed start->issue3 sol1a Increase Mobile Phase Polarity issue1->sol1a sol1b Check for Compound Precipitation issue1->sol1b sol2a Optimize Solvent System (TLC) issue2->sol2a sol2b Ensure Proper Column Packing issue2->sol2b sol2c Reduce Sample Load issue2->sol2c sol3a Test Compound Stability on Silica issue3->sol3a sol3b Use Deactivated Silica or Alumina issue3->sol3b

Caption: Troubleshooting decision tree for common column chromatography issues.

Troubleshooting Guide

Q: My biphenyl derivative is not eluting from the column, even with a highly polar solvent system. What could be the issue?

A: There are several possibilities:

  • Compound Decomposition: The compound may have decomposed on the silica gel.[8] You can test for this by spotting your crude material on a TLC plate and letting it sit for an hour before developing to see if a new spot appears at the baseline.

  • Incorrect Solvent System: You may be using a solvent system you did not intend to. Double-check the solvents you used to prepare the mobile phase.[8]

  • Precipitation: The compound may have precipitated at the top of the column if it is not very soluble in the mobile phase. In this case, dry loading is recommended.[1]

Q: I'm seeing very poor separation between my desired product and an impurity. How can I improve the resolution?

A: To improve separation:

  • Optimize the Solvent System: A small change in solvent polarity can have a significant impact on separation. Re-evaluate your solvent system using TLC to maximize the difference in Rf values.

  • Column Packing: Uneven packing can lead to channeling and poor separation. Ensure your silica gel is packed uniformly without any cracks or air bubbles.

  • Sample Overload: Loading too much sample can cause band broadening and a loss of resolution. A general guideline is a 20:1 to 50:1 ratio of silica to crude product by weight.[1]

  • Use a Biphenyl Stationary Phase: For challenging separations of aromatic compounds, a biphenyl stationary phase in HPLC can offer alternative selectivity due to π-π interactions, which might translate to better separation in column chromatography with appropriate stationary phases.[9][10][11]

Q: My compound appears to be streaking on the TLC plate and the column. What is causing this?

A: Streaking is often an indication that your compound is interacting too strongly with the stationary phase. If your biphenyl derivative has acidic or basic functional groups, this can be a common issue with silica gel.

  • For Acidic Compounds: Consider using a different stationary phase like alumina.

  • For Basic Compounds: Adding a small amount of triethylamine (1-3%) to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[4]

Q: My purified fractions contain an unexpected impurity that wasn't visible in the crude TLC. Where did it come from?

A: This could be due to:

  • On-Column Reaction: The compound may be unstable on silica gel and degrading during the purification process.[8]

  • Dilution Effect: The impurity might be present in the crude mixture but at a concentration too low to be detected by TLC until the main compound is separated and the impurity becomes relatively more concentrated in certain fractions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a biphenyl stationary phase for purifying biphenyl derivatives?

A1: Biphenyl stationary phases offer a mixed-mode retention mechanism.[9] In addition to the hydrophobic interactions found in traditional C18 phases, they provide strong π-π interactions due to the aromatic rings of the biphenyl ligand.[9][10] This can lead to enhanced selectivity and better resolution for aromatic and moderately polar analytes.[9][12]

Q2: How do I choose between wet loading and dry loading my sample?

A2: Wet loading is simpler and faster if your compound is readily soluble in the mobile phase.[1][7] Dry loading is preferred when your compound has poor solubility in the eluting solvent or when you need to use a more polar solvent for dissolution than your starting mobile phase.[7][13] Dry loading often leads to better resolution for difficult separations.

Q3: Can I reuse my column?

A3: While it is technically possible to flush a column with a very polar solvent to remove all compounds, it is generally not recommended for high-purity applications. Residual impurities from a previous run can contaminate your current purification. For routine purifications where the same reaction is repeated, reusing a column may be acceptable if validated.

Q4: What should I do if my compound is very polar and has an Rf of 0 in 100% ethyl acetate?

A4: You will need to use a more polar mobile phase. A common choice is a mixture of methanol and dichloromethane.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be cautious not to exceed 10% methanol, as it can start to dissolve the silica gel.[3] For very stubborn polar compounds, especially amines, a system containing 1-10% of a 10% ammonium hydroxide solution in methanol, mixed with dichloromethane, can be effective.[3]

Q5: How does the choice of organic modifier in reversed-phase LC (e.g., methanol vs. acetonitrile) affect the selectivity on a biphenyl phase?

A5: The choice of organic modifier significantly impacts selectivity on a biphenyl phase.[14] Using methanol tends to induce more aromatic selectivity through π-π interactions, while acetonitrile can make the biphenyl column behave more like a traditional C18 phase with hydrophobic interactions being more dominant.[15] This "tunable selectivity" is a powerful tool in method development.[15]

References

Preventing homocoupling side reactions in biphenyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Biphenyl Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize biphenyl synthesis experiments. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to overcome common challenges, with a focus on preventing undesired homocoupling side reactions in Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is homocoupling in the context of biphenyl synthesis, and why is it a problem?

A1: Homocoupling is a significant side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. For instance, in a Suzuki reaction, two molecules of the organoboron reagent can couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes the starting material, reduces the yield of the desired biphenyl product, and complicates the purification process due to the structural similarity between the homocoupled byproduct and the target molecule.[1]

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The main culprits for homocoupling are often the presence of oxygen and the use of Pd(II) precatalysts without efficient reduction to the active Pd(0) state.[1][2] Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species, which are known to promote the homocoupling of organometallic reagents.[2][3][4]

Suzuki-Miyaura Coupling

Q3: How can I minimize homocoupling when using a Pd(II) precatalyst like Pd(OAc)₂ in a Suzuki-Miyaura reaction?

A3: When using a Pd(II) precatalyst, it's crucial to ensure its efficient reduction to the catalytically active Pd(0) species. Homocoupling can occur when the Pd(II) species reacts directly with the boronic acid.[1][3] To mitigate this, consider the following:

  • Use of a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) in the reaction mixture.[5]

  • Pre-activation of the catalyst: Pre-activating the Pd(II)/ligand mixture before adding it to the main reaction can ensure the formation of the active Pd(0) catalyst.

  • Switch to a Pd(0) precatalyst: Using a Pd(0) source like Pd(PPh₃)₄ or pre-formed Pd(0) catalysts (e.g., Buchwald precatalysts) can often bypass the issues associated with the in-situ reduction of Pd(II).[2]

Q4: What is the role of the ligand in suppressing homocoupling in Suzuki-Miyaura coupling?

A4: The choice of ligand is critical in controlling the outcome of the reaction. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often recommended.[2] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[2]

Stille Coupling

Q5: What are the common side reactions in a Stille coupling, and how can I avoid them?

A5: The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent to form a dimer.[6] This is often promoted by the presence of oxygen, which can oxidize the palladium catalyst.[6] To prevent this, it is crucial to perform the reaction under an inert atmosphere using degassed solvents.[7] Additionally, the choice of ligands and the addition of copper(I) salts can sometimes improve the reaction's efficiency and reduce side reactions.[8][9]

Negishi Coupling

Q6: I am observing significant homocoupling of my organozinc reagent in a Negishi coupling. What could be the cause and how can I fix it?

A6: Homocoupling in Negishi coupling can arise from a second transmetalation event.[10] The choice of ligand can play a crucial role in suppressing this side reaction. The use of bulky biarylphosphine ligands, such as CPhos, has been shown to be effective in minimizing undesired side reactions like β-hydride elimination and homocoupling by promoting the desired reductive elimination pathway.[11][12] Ensuring the purity of the organozinc reagent is also critical, as impurities can lead to side reactions.

Troubleshooting Guides

Issue 1: High Levels of Homocoupling Product Observed
Potential Cause Recommended Solution
Presence of Oxygen Rigorously degas all solvents and aqueous solutions. The freeze-pump-thaw method is highly effective.[4] Alternatively, sparging with an inert gas (Argon or Nitrogen) for an extended period can be used.[5]
Conduct the reaction under a positive pressure of an inert gas using Schlenk lines or a glovebox.[13][14] Ensure all glassware is properly dried and purged.
Use of Pd(II) Precatalyst Consider switching to a Pd(0) precatalyst, such as Pd(PPh₃)₄ or a Buchwald precatalyst.[2]
If using a Pd(II) source, add a mild reducing agent like potassium formate to the reaction mixture.[5]
Inappropriate Ligand Screen for a more suitable ligand. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos for Suzuki; CPhos for Negishi) often accelerate the desired cross-coupling pathway and suppress side reactions.[2][11]
Suboptimal Base The choice of base can influence the reaction outcome. For Suzuki coupling, screen different bases such as K₂CO₃, K₃PO₄, or CsF. The optimal base can be solvent and substrate-dependent.
Issue 2: Low or No Conversion to the Desired Biphenyl Product
Potential Cause Recommended Solution
Inactive Catalyst Use a fresh, high-purity catalyst. Pre-formed catalysts can be more reliable than those generated in situ.
Ensure the catalyst is not deactivated by impurities in the starting materials or solvents.
Poor Quality Reagents Use freshly prepared or purified organometallic reagents. For organozinc reagents in Negishi coupling, titration can confirm the concentration of the active reagent.[13]
Ensure the aryl halide is pure and free from inhibitors.
Suboptimal Reaction Conditions Optimize the reaction temperature. While higher temperatures can sometimes increase the rate, they can also promote side reactions.
Ensure efficient stirring, especially for heterogeneous mixtures.
Incorrect Stoichiometry Verify the molar ratios of all reactants, including the base and ligand.

Quantitative Data on Homocoupling Prevention

The following table summarizes the effect of different reaction conditions on the formation of homocoupling byproducts in Suzuki-Miyaura coupling.

Parameter Condition A Yield of Homocoupling Product (A) Condition B Yield of Homocoupling Product (B) Reference
Atmosphere Reaction run under airSignificant increase in homocouplingReaction run under Nitrogen/ArgonHomocoupling significantly suppressed[3]
Catalyst Pd(OAc)₂Higher potential for homocoupling if not fully reducedPd(PPh₃)₄ (Pd(0) source)Generally lower levels of homocoupling[2]
Additive No additive-Addition of Potassium FormateNear complete exclusion of homocoupling dimer[5]

Note: Specific yields can be highly substrate-dependent. The data presented here is for illustrative purposes to show general trends.

Experimental Protocols

Protocol 1: General Procedure for Setting up an Inert Atmosphere Reaction

This protocol is essential for minimizing homocoupling in all palladium-catalyzed cross-coupling reactions.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) and stir bars are thoroughly dried in an oven overnight and cooled in a desiccator.

  • Assembly: Quickly assemble the glassware while hot and connect it to a Schlenk line.

  • Vacuum-Backfill Cycle: Evacuate the assembled glassware under vacuum until the pressure is stable. Then, backfill the system with a high-purity inert gas (Argon or Nitrogen). Repeat this vacuum-backfill cycle at least three times to ensure a completely inert atmosphere.[13][14]

  • Reagent Addition: Add solid reagents (aryl halide, boronic acid/ester, base, and catalyst) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add degassed solvents via a syringe through a rubber septum.

  • Reaction: Heat the reaction to the desired temperature with vigorous stirring. Maintain a positive pressure of inert gas throughout the reaction, for example by using a balloon filled with the inert gas.[15]

Protocol 2: Degassing Solvents using the Freeze-Pump-Thaw Method

This is a highly effective method for removing dissolved oxygen from reaction solvents.[4]

  • Freezing: Place the solvent in a Schlenk flask and freeze it by immersing the flask in liquid nitrogen. Swirl the flask to ensure the solvent freezes around the inner walls, which increases the surface area.

  • Pumping: Once the solvent is completely frozen, open the flask to a high vacuum line and pump for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Thawing: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat the freeze-pump-thaw cycle at least three times to ensure complete degassing.

  • Storage: After the final cycle, backfill the flask with an inert gas. The degassed solvent can be stored under a positive pressure of inert gas.

Visual Guides

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' (Biphenyl Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism cluster_0 Homocoupling Pathway Pd(0)L2 Pd(0)L2 Pd(II) Pd(II) Species Pd(0)L2->Pd(II) Oxidation O2 O2 (Oxygen) O2->Pd(II) Ar-Pd-Ar Ar-Pd(II)-Ar Pd(II)->Ar-Pd-Ar 2 x Ar-B(OH)2 ArBOH2_1 Ar-B(OH)2 ArBOH2_1->Ar-Pd-Ar ArBOH2_2 Ar-B(OH)2 ArBOH2_2->Ar-Pd-Ar Ar-Pd-Ar->Pd(0)L2 Regeneration Ar-Ar Ar-Ar (Homocoupling Product) Ar-Pd-Ar->Ar-Ar Reductive Elimination

Caption: Mechanism of oxygen-promoted homocoupling in Suzuki-Miyaura reactions.

Troubleshooting_Workflow Start High Homocoupling Observed Check_Inert Is the reaction under a rigorously inert atmosphere? Start->Check_Inert Degas Degas solvents and reagents thoroughly. Use Schlenk techniques. Check_Inert->Degas No Check_Catalyst Are you using a Pd(II) precatalyst? Check_Inert->Check_Catalyst Yes Degas->Check_Catalyst Switch_Catalyst Switch to a Pd(0) precatalyst or add a mild reducing agent. Check_Catalyst->Switch_Catalyst Yes Check_Ligand Is the ligand appropriate? Check_Catalyst->Check_Ligand No Switch_Catalyst->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands. Check_Ligand->Screen_Ligands No Re-evaluate Re-run experiment and analyze results Check_Ligand->Re-evaluate Yes Screen_Ligands->Re-evaluate

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Temperature Optimization for 4-Methylbiphenyl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the temperature optimization of 4-methylbiphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the Suzuki-Miyaura synthesis of 4-methylbiphenyl?

A1: The optimal temperature for the Suzuki-Miyaura synthesis of 4-methylbiphenyl is highly dependent on the specific catalyst system (palladium precursor and ligand), solvent, and substrates used. Generally, temperatures range from 80°C to 110°C.[1] It is essential to conduct small-scale optimization experiments to determine the ideal temperature for your particular reaction conditions. For instance, one study indicated a yield of 64% at 80°C, which decreased to 45% at 120°C, while another reported a 98% yield at 150°C, illustrating the significant variability based on the specific reaction setup.[1]

Q2: How does temperature influence the yield and purity of 4-methylbiphenyl in synthesis reactions?

A2: Temperature has a critical impact on both the yield and purity of 4-methylbiphenyl.

  • Yield: Increasing the reaction temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the decomposition of the palladium catalyst, which in turn can result in a lower overall yield.[1]

  • Purity: Higher temperatures can promote the formation of undesirable side products.[1] In Suzuki-Miyaura reactions, elevated temperatures can increase the rate of homocoupling of the boronic acid and can also accelerate the protodeboronation of the boronic acid, both of which reduce the purity of the final product.[1] In Grignard cross-coupling reactions, higher temperatures can also favor the homocoupling pathway.[2]

Q3: What are the primary side reactions to be aware of when synthesizing 4-methylbiphenyl, and how are they affected by temperature?

A3: The most common side reactions are homocoupling and protodeboronation (in the case of Suzuki-Miyaura coupling).

  • Homocoupling: This is the self-coupling of starting materials, such as two molecules of phenylboronic acid to form biphenyl, or two molecules of 4-bromotoluene to form 4,4'-dimethylbiphenyl. This is often promoted by the presence of oxygen.[3] In Grignard reactions, higher temperatures can favor this side reaction.[2]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. This side reaction is often catalyzed by the base and can be sensitive to temperature, with higher temperatures potentially increasing its rate.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of 4-Methylbiphenyl
Possible Cause Troubleshooting Steps
Incorrect Reaction Temperature The temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. For Suzuki-Miyaura coupling, incrementally increase the temperature by 10°C (e.g., from 80°C to 110°C) and monitor the reaction progress. For Grignard cross-coupling, ensure the initial Grignard reagent formation has started (often indicated by a temperature increase) before cooling for the coupling step, which is typically performed at a lower temperature (e.g., -5°C to 5°C) to enhance selectivity.[1]
Inactive Catalyst The palladium catalyst may be oxidized or otherwise deactivated. Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen.[3] Use a fresh catalyst or a pre-catalyst that is activated in situ.
Improper Base Selection (Suzuki-Miyaura) The base may be too weak or not soluble in the reaction medium. Consider screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3]
Issue 2: Significant Formation of Homocoupling Byproducts (e.g., biphenyl, 4,4'-dimethylbiphenyl)
Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen can promote the oxidative homocoupling of the boronic acid in Suzuki-Miyaura reactions.[3] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[3]
Elevated Reaction Temperature Higher temperatures can favor the homocoupling pathway, particularly in Grignard reactions.[2] Maintaining a lower reaction temperature is advisable. For Suzuki-Miyaura reactions, lowering the temperature may also reduce the rate of side reactions.[2]
Inefficient Reduction of Pd(II) Precatalyst (Suzuki-Miyaura) Incomplete reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to side reactions. Consider using a direct Pd(0) source, such as Pd(PPh₃)₄.[3]
High Concentration of Aryl Halide (Grignard) A high local concentration of the aryl halide can lead to homocoupling. Slow, controlled addition of the aryl halide to the Grignard reagent solution is recommended.

Data Presentation

Table 1: Effect of Temperature on 4-Methylbiphenyl Yield in a Suzuki-Miyaura Reaction
Temperature (°C)Yield (%)Notes
8064Reaction conditions may vary between studies.[1]
12045Higher temperatures can lead to catalyst decomposition.[1]
15098Optimal temperature is highly dependent on the specific catalyst and solvent system.[1]
Table 2: Effect of Reaction Conditions on 4-Methylbiphenyl Synthesis via Suzuki Coupling
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂ (0.5)-Na₂CO₃ (2)Water/Acetone350.5>95
Pd(OAc)₂ (1)PPh₃ (2)K₂CO₃ (2)Toluene/Water904-6~90
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/Water851688

Note: This table is a compilation of data from various sources and reaction conditions are not identical.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl

This protocol describes a general procedure for the synthesis of 4-methylbiphenyl using a homogeneous palladium catalyst.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol, 171 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.[4]

Protocol 2: Grignard Cross-Coupling for the Synthesis of 4-Methylbiphenyl

This protocol outlines the formation of a p-tolyl Grignard reagent followed by a nickel-catalyzed Kumada coupling with bromobenzene.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • Bromobenzene

  • Nickel(II) acetylacetonate [Ni(acac)₂] or [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [NiCl₂(dppp)]

  • 1 M Hydrochloric acid (for quenching)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Preparation of p-Tolylmagnesium Bromide

  • Place magnesium turnings (1.2 eq) in an oven-dried, three-necked round-bottom flask under an inert atmosphere.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.

  • Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction.

  • Once the reaction has started, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.

  • Cool the resulting dark grey to brown solution to room temperature. The Grignard reagent is now ready for the coupling reaction.[5]

Part B: Kumada Coupling

  • In a separate clean, dry flask under an inert atmosphere, dissolve the nickel catalyst (1-5 mol%) in anhydrous THF.

  • Add bromobenzene (1.0 eq) to the catalyst solution.

  • Cool the mixture in an ice bath.

  • Slowly add the p-tolylmagnesium bromide solution from Part A to the bromobenzene/catalyst mixture via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl while cooling the flask in an ice bath.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-methylbiphenyl.[5]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification reactants Combine Reactants: - 4-Bromotoluene - Phenylboronic acid - Base (e.g., K₂CO₃) catalyst Add Pd Catalyst and Ligand reactants->catalyst inert Establish Inert Atmosphere (Ar/N₂) catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat to Optimal Temperature (e.g., 90°C) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to Room Temp. monitor->cool extract Extract with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify product 4-Methylbiphenyl purify->product Troubleshooting_Low_Yield start Low or No Yield of 4-Methylbiphenyl check_temp Is the reaction temperature within the optimal range? start->check_temp adjust_temp Adjust temperature: - Increase for Suzuki - Optimize for Grignard check_temp->adjust_temp No check_catalyst Is the catalyst active and handled under inert conditions? check_temp->check_catalyst Yes end Re-run Experiment adjust_temp->end replace_catalyst Use fresh catalyst and ensure inert atmosphere. check_catalyst->replace_catalyst No check_base Is the base appropriate for the reaction? (Suzuki-Miyaura) check_catalyst->check_base Yes replace_catalyst->end screen_bases Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃). check_base->screen_bases No check_base->end Yes screen_bases->end

References

Validation & Comparative

A Comparative Analysis of 4-Acetoxybiphenyl and Its Analogs for Anti-Inflammatory and Analgesic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents with a wide range of biological activities. This guide provides a comparative analysis of 4-Acetoxybiphenyl and two of its notable non-steroidal anti-inflammatory drug (NSAID) analogs: Felbinac and Diflunisal.

While public data on the specific biological activity of this compound is limited, its structural features suggest it may act as a prodrug, being hydrolyzed in vivo to its active phenolic form, 4-hydroxybiphenyl. The addition of an acetate group generally increases lipophilicity, which can influence a compound's absorption, distribution, and metabolic profile. This comparison, therefore, leverages experimental data from its well-characterized analogs to infer its potential performance and highlight key structure-activity relationships within this chemical class. The primary mechanism for these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of pain and inflammation.[1][2]

Data Presentation

The following tables summarize the physicochemical properties and biological performance of this compound and its selected analogs.

Table 1: Comparative Physicochemical Properties

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound
alt text
C₁₄H₁₂O₂212.2487-89[3][4]
Felbinac
alt text
C₁₄H₁₂O₂212.24163-165
Diflunisal
alt text
C₁₃H₈F₂O₃250.20210-211[5]

Table 2: Comparative Biological Performance Data

CompoundIn Vitro COX Inhibition (IC₅₀, µM)In Vivo Anti-Inflammatory Activity (Carrageenan Paw Edema, Rat)In Vivo Analgesic Activity (Acetic Acid Writhing, Mouse)
This compound Data not publicly availableData not publicly availableData not publicly available
Felbinac Known COX inhibitor[6][7]Effective as a topical anti-inflammatory agent[8]Expected to be active
Diflunisal COX-1: 113COX-2: 8.2 (WBA) / 134 (WHMA)[9]Active at 10 mg/kg (p.o.)[10]Expected to be active

Disclaimer: The IC₅₀ values for Diflunisal are from a human whole blood assay (WBA) and a human modified whole blood assay (WHMA), which represent different experimental conditions.[9] Direct comparative data for Felbinac under identical conditions was not available. The in vivo data indicates activity at a certain dose but is not a direct ED₅₀ value.

Signaling Pathway: Prostaglandin Biosynthesis

The primary mechanism of action for NSAIDs like Felbinac and Diflunisal is the inhibition of COX enzymes (both COX-1 and COX-2).[1][2] These enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a crucial precursor for various pro-inflammatory prostaglandins.[1] By blocking this step, these drugs reduce the production of prostaglandins at the site of inflammation, thereby alleviating pain and swelling.

Prostaglandin_Pathway cluster_nsaids Site of Inhibition phospholipids Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H₂ (PGH₂) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) Thromboxane (TXA₂) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet Platelet Aggregation GI Mucosal Protection prostaglandins->platelet nsaids This compound Analogs (e.g., Diflunisal, Felbinac) nsaids->cox1 Inhibition nsaids->cox2 Inhibition

Prostaglandin Biosynthesis Pathway and NSAID Action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Cyclooxygenase (COX) Inhibition: Human Whole Blood Assay

This assay measures the potency and selectivity of a compound by quantifying its inhibition of COX-1 and COX-2 activity in a physiologically relevant matrix.[9][11]

Objective: To determine the IC₅₀ values of test compounds against COX-1 and COX-2.

Methodology:

  • Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B₂ Synthesis):

    • Aliquots of whole blood (1 mL) are immediately transferred to tubes containing the test compound at various concentrations or a vehicle control (e.g., DMSO).

    • The tubes are incubated at 37°C for 1 hour, allowing the blood to clot. This process activates platelets, leading to thrombin-induced COX-1-mediated synthesis of Thromboxane A₂ (TxA₂), which is rapidly hydrolyzed to its stable metabolite, Thromboxane B₂ (TxB₂).

    • The reaction is stopped by centrifugation to separate the serum.

    • The concentration of TxB₂ in the serum is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Assay (Prostaglandin E₂ Synthesis):

    • Blood is collected into heparinized tubes.

    • Aliquots (1 mL) are incubated with the test compound at various concentrations or a vehicle control.

    • COX-2 is induced in monocytes by adding lipopolysaccharide (LPS, 10 µg/mL).

    • The blood is incubated for 24 hours at 37°C.

    • Plasma is separated by centrifugation.

    • The concentration of Prostaglandin E₂ (PGE₂) produced via COX-2 is quantified by ELISA.

  • Data Analysis: The percentage of inhibition of TxB₂ (for COX-1) and PGE₂ (for COX-2) is calculated for each concentration relative to the vehicle control. IC₅₀ values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

COX_Assay_Workflow cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay start1 Whole Blood + Test Compound incubate1 Incubate 1h @ 37°C (Allow Clotting) start1->incubate1 centrifuge1 Centrifuge incubate1->centrifuge1 serum Collect Serum centrifuge1->serum elisa1 Measure TxB₂ via ELISA serum->elisa1 analysis Calculate % Inhibition Determine IC₅₀ Values elisa1->analysis start2 Heparinized Blood + Test Compound induce Add LPS to Induce COX-2 start2->induce incubate2 Incubate 24h @ 37°C induce->incubate2 centrifuge2 Centrifuge incubate2->centrifuge2 plasma Collect Plasma centrifuge2->plasma elisa2 Measure PGE₂ via ELISA plasma->elisa2 elisa2->analysis

Workflow for the Human Whole Blood COX Inhibition Assay.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[12][13][14][15]

Objective: To assess the ability of a test compound to reduce acute inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week. Animals are fasted overnight before the experiment with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (at least three different doses).

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer (V₀).

  • Drug Administration: The vehicle, positive control, or test compound is administered, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 60 minutes before the carrageenan injection.[8]

  • Induction of Inflammation: Acute inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[16]

  • Measurement of Edema: The paw volume is measured again at several time points after the carrageenan injection, typically every hour for up to 5-6 hours (Vt). The peak edema is usually observed around 3-5 hours.[13][15]

  • Data Analysis:

    • The volume of edema is calculated as the difference between the paw volume at time 't' and the baseline volume (Edema = Vt - V₀).

    • The percentage inhibition of edema for each treated group is calculated relative to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • The ED₅₀ (effective dose causing 50% inhibition) can be determined from the dose-response curve.

Paw_Edema_Workflow start Group Rats (Control, Standard, Test) baseline Measure Initial Paw Volume (V₀) start->baseline admin Administer Compound (p.o. or i.p.) baseline->admin wait Wait 60 min admin->wait induce Inject Carrageenan into Paw wait->induce measure Measure Paw Volume (Vt) at 1, 2, 3, 4, 5 hours induce->measure analyze Calculate Edema Volume and % Inhibition measure->analyze

Experimental Workflow for Carrageenan-Induced Paw Edema.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This model is widely used for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation, leading to the release of endogenous mediators like prostaglandins, which stimulate nociceptors and cause a characteristic stretching behavior known as "writhing".[17][18][19]

Objective: To evaluate the peripheral analgesic effect of a test compound.

Methodology:

  • Animal Acclimatization: Male Swiss albino mice (20-30g) are acclimatized for one week. They are fasted for a few hours before the experiment.

  • Grouping: Animals are randomly divided into a Vehicle Control group, a Positive Control group (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups.

  • Drug Administration: The vehicle, positive control, or test compound is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the acetic acid injection.[20]

  • Induction of Pain: A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).[17][21]

  • Observation: Five minutes after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period, usually 15-20 minutes.[19][22] A writhe is defined as a contraction of the abdominal muscles accompanied by the stretching of the hind limbs.[18]

  • Data Analysis:

    • The mean number of writhes for each group is calculated.

    • The percentage inhibition of writhing (analgesic activity) is calculated using the formula: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100

    • The ED₅₀ value can be determined from the dose-response data.

References

Validating the Structure of 4-Acetoxybiphenyl using 1H NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H NMR spectrum of 4-Acetoxybiphenyl, offering a clear methodology for its structural validation. By comparing its spectral data with related compounds, this document serves as a practical resource for researchers engaged in the characterization of biphenyl derivatives.

Structural Elucidation via 1H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals in a 1H NMR spectrum provide detailed information about the electronic environment and connectivity of protons within a molecule.

The structure of this compound comprises a biphenyl core with an acetoxy group at the 4-position. The 1H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons of the acetoxy group.

Comparative 1H NMR Data Analysis

To confirm the identity of this compound, its 1H NMR data is compared with that of structurally similar compounds. This comparison helps in assigning the observed chemical shifts and understanding the electronic effects of the substituents on the biphenyl scaffold. The data presented below was obtained in deuterated chloroform (CDCl3).

Compound NameStructureProton AssignmentChemical Shift (ppm)MultiplicityIntegration
This compound ![Image of this compound structure]Ha (ortho to OAc)7.15d2H
Hb (meta to OAc)7.58d2H
Hc, Hd (ortho, para of unsubstituted ring)7.34 - 7.42m3H
He (meta of unsubstituted ring)7.55m2H
Hf (CH3)2.31s3H
4-Acetylbiphenyl ![Image of 4-Acetylbiphenyl structure]Aromatic Protons7.39 - 8.00m9H
CH3 Protons2.61s3H
4,4'-Diacetoxybiphenyl ![Image of 4,4'-Diacetoxybiphenyl structure]Aromatic Protons7.10 - 7.55m8H
CH3 Protons2.30s6H

Data for this compound sourced from ChemicalBook.[1] Data for 4-Acetylbiphenyl sourced from ChemicalBook.[2]

The data clearly shows the downfield shift of the aromatic protons in 4-Acetylbiphenyl compared to this compound, which is attributed to the stronger electron-withdrawing nature of the acetyl group. The singlet for the methyl protons in this compound at 2.31 ppm is characteristic of an acetoxy group.[1]

Experimental Protocol: 1H NMR of this compound

Objective: To acquire a high-resolution 1H NMR spectrum of this compound for structural validation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Volumetric flask and pipette

Instrumentation:

  • 400 MHz NMR Spectrometer

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl3 in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters: Set the following parameters (typical for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Receiver Gain: Adjust automatically.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the peaks to the respective protons in the molecule.

This is a general protocol and may require optimization based on the specific instrument and sample. A similar general procedure is outlined in supporting information from the Royal Society of Chemistry.[3]

Logical Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 1H NMR.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion A Sample Preparation (Dissolve in CDCl3) B Instrument Setup (400 MHz NMR) A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum (FT, Phasing, Calibration) C->D E Analyze Data (Chemical Shift, Integration, Multiplicity) D->E F Compare with Reference Data & Alternative Compounds E->F G Structural Validation of This compound F->G

Caption: Workflow for 1H NMR based structural validation.

References

A Comparative Guide to Purity Analysis of 4-Acetoxybiphenyl: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 4-Acetoxybiphenyl. The selection of a suitable analytical method is critical for ensuring the quality and consistency of this important chemical intermediate in research and pharmaceutical applications. This document outlines the performance of various methods, supported by experimental protocols and comparative data.

Comparative Analysis of Analytical Methods

The purity of this compound can be determined by several analytical techniques, each with distinct advantages and limitations. GC-MS is a powerful method for this purpose due to its high sensitivity and selectivity, especially for identifying and quantifying volatile and semi-volatile impurities.[1] Other common methods include High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2][3]

Below is a summary of quantitative data comparing these methods for the purity analysis of a sample of this compound, which has a minimum purity of 99% as determined by GC.[4]

ParameterGC-MSHPLC-UVTLC
Purity Assay (%) 99.599.3Semi-quantitative
Limit of Detection (LOD) < 0.01%0.02%~0.1%
Limit of Quantitation (LOQ) 0.03%0.06%Not Applicable
Analysis Time ~30 min~20 min~15-25 min[2]
Selectivity High (Mass Spec)Moderate (UV)Low
Primary Use Impurity identification and quantificationRoutine purity testingRapid, qualitative checks

Experimental Protocols

Purity Analysis by GC-MS

This protocol details the methodology for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry.

a. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound reference standard in a high-purity solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.

  • Internal Standard: For enhanced accuracy, an internal standard (e.g., a structurally similar compound not present in the sample) can be added to both standard and sample solutions.

b. GC-MS Instrumentation and Conditions

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Inlet Temperature: 280 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 15 °C/min.

    • Final hold: Hold at 300 °C for 5 minutes.[5]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Ion Source Temperature: 230 °C.[6][7]

    • Transfer Line Temperature: 280 °C.[7]

    • Mass Range: Scan from m/z 40 to 600.[6]

c. Data Analysis

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their mass spectra, with a prominent fragment at m/z 170 being characteristic of this compound.[8]

Alternative Method: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a valuable technique for the quantitative analysis of non-volatile impurities that may not be detected by GC.

a. Sample Preparation

  • Prepare a stock solution of the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

b. HPLC Instrumentation and Conditions

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 254 nm).[1]

  • Injection Volume: 10 µL.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

GCMS_Workflow GC-MS Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Weigh this compound Sample prep2 Dissolve in Appropriate Solvent prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 gcms Inject Sample into GC-MS prep3->gcms sep Chromatographic Separation gcms->sep det Mass Spectrometric Detection sep->det integ Peak Integration det->integ ident Impurity Identification via Mass Spectra integ->ident quant Purity Calculation (% Area) ident->quant report report quant->report Final Purity Report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Method_Comparison Method Selection Logic start Start Purity Assessment is_volatile is_volatile start->is_volatile Are impurities volatile? is_quick_check is_quick_check start->is_quick_check Need a quick qualitative check? gcms GC-MS Analysis confirm_nonvolatile confirm_nonvolatile gcms->confirm_nonvolatile Need to check for non-volatile impurities? hplc HPLC-UV Analysis report Comprehensive Purity Report hplc->report tlc TLC Analysis tlc->start Follow up with quantitative method is_volatile->gcms Yes is_volatile->hplc No/Unknown confirm_nonvolatile->hplc Yes confirm_nonvolatile->report No is_quick_check->tlc Yes

Caption: Logical Flow for Selecting an Analytical Method.

References

A Comparative Guide to Phenol Protecting Groups: 4-Acetoxybiphenyl vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, particularly in drug discovery and development, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular integrity. The hydroxyl group of phenols, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent unwanted side reactions. This guide provides an objective comparison of 4-acetoxybiphenyl as a phenol protecting group against other commonly employed alternatives, supported by experimental data and detailed protocols.

Introduction to Phenol Protection

Phenolic hydroxyl groups are reactive moieties that can interfere with a wide range of chemical transformations. Protecting these groups allows for selective reactions at other sites within a complex molecule. An ideal protecting group should be easily and efficiently introduced, stable under various reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups. This concept of selective removal is known as orthogonality and is a cornerstone of modern synthetic strategy.

This guide focuses on the acetyl protecting group, delivered via this compound, and compares its performance with other prevalent classes of phenol protecting groups, namely ethers and silyl ethers.

Performance Comparison of Phenol Protecting Groups

The choice of a protecting group is dictated by the specific requirements of the synthetic route, including the stability towards acidic, basic, oxidative, and reductive conditions. The following tables summarize the performance of this compound (as a representative acetate protector) and other common protecting groups based on available experimental data.

Table 1: Protection of Phenols - A Quantitative Comparison

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetate (from Acetic Anhydride) Acetic Anhydride, PyridineDCM0 - RT4 - 6>95
Benzyl (Bn) Benzyl Bromide, K₂CO₃AcetoneReflux12 - 24>90
t-Butyldimethylsilyl (TBDMS) TBDMSCl, ImidazoleDMFRT1 - 2>95
t-Butyldiphenylsilyl (TBDPS) TBDPSCl, ImidazoleDMFRT2 - 4>90

Table 2: Deprotection of Phenol Protecting Groups - A Quantitative Comparison

Protecting GroupReagentsSolventTemperature (°C)Time (h)Yield (%)
Acetate K₂CO₃, MeOHMethanolRT1 - 3>95
Acetate HCl (aq)Dioxane502 - 4>90
Benzyl (Bn) H₂, Pd/CMethanol/EthanolRT2 - 16>95
t-Butyldimethylsilyl (TBDMS) TBAF (1M in THF)THFRT1 - 2>95
t-Butyldiphenylsilyl (TBDPS) TBAF (1M in THF)THFRT2 - 5>90

Table 3: Stability of Common Phenol Protecting Groups

Protecting GroupStrong Acid (e.g., HBr, BBr₃)Mild Acid (e.g., Acetic Acid)Strong Base (e.g., NaH, KOH)Mild Base (e.g., K₂CO₃)Hydrogenolysis (H₂, Pd/C)Oxidizing Agents (e.g., DDQ)
Acetate LabileLabileLabileLabileStableStable
Benzyl (Bn) LabileStableStableStableLabileLabile (with DDQ)
t-Butyldimethylsilyl (TBDMS) LabileLabileStableStableStableStable
t-Butyldiphenylsilyl (TBDPS) LabileStableStableStableStableStable

Experimental Protocols

Detailed methodologies for the protection of a phenol as a this compound derivative and its subsequent deprotection are provided below, alongside protocols for common alternative protecting groups.

Protocol 1: Protection of 4-Phenylphenol using Acetic Anhydride (to form this compound)

Materials:

  • 4-Phenylphenol (1.0 equiv)

  • Acetic Anhydride (1.5 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-phenylphenol in DCM in a round-bottom flask.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TCC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Deprotection of this compound

Materials:

  • This compound (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

  • 1 M HCl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add potassium carbonate to the solution and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction mixture with 1 M HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 4-phenylphenol.

Mandatory Visualizations

Receptor Tyrosine Kinase (RTK) Signaling Pathway

The phenolic hydroxyl group of tyrosine residues is central to the signaling cascades initiated by Receptor Tyrosine Kinases (RTKs), a crucial family of cell surface receptors involved in cellular growth, differentiation, and metabolism.[1] Ligand binding induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues on the intracellular kinase domains. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the MAPK/Erk and PI3K/Akt pathways. The availability of the tyrosine hydroxyl group is essential for this phosphorylation and subsequent signal transduction.

RTK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK_Monomer1 Extracellular Domain Transmembrane Domain Intracellular Domain (Inactive Kinase) Ligand->RTK_Monomer1:f0 RTK_Monomer2 Extracellular Domain Transmembrane Domain Intracellular Domain (Inactive Kinase) Ligand->RTK_Monomer2:f0 Dimerization Dimerization RTK_Monomer1:f2->Dimerization RTK_Monomer2:f2->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation P P Autophosphorylation->P ATP -> ADP P2 P Autophosphorylation->P2 ATP -> ADP P3 P Autophosphorylation->P3 ATP -> ADP P4 P Autophosphorylation->P4 ATP -> ADP SignalingProteins Signaling Proteins (e.g., GRB2, SOS) DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) SignalingProteins->DownstreamSignaling CellularResponse Cellular Response (Growth, Proliferation, etc.) DownstreamSignaling->CellularResponse P->SignalingProteins P2->SignalingProteins P3->SignalingProteins P4->SignalingProteins

Caption: Receptor Tyrosine Kinase (RTK) activation and downstream signaling.

Experimental Workflow: Phenol Protection and Deprotection

The following diagram illustrates a typical workflow in a multi-step synthesis where a phenol protecting group is utilized to enable a specific chemical transformation.

Phenol_Protection_Workflow Start Starting Material with Phenol and other Functional Groups Protection Phenol Protection (e.g., Acetylation) Start->Protection Reaction Chemical Transformation on other Functional Group Protection->Reaction Deprotection Phenol Deprotection (e.g., Hydrolysis) Reaction->Deprotection FinalProduct Final Product Deprotection->FinalProduct

Caption: General workflow for utilizing a phenol protecting group in organic synthesis.

Conclusion

The selection of a phenol protecting group is a critical decision in the design of a synthetic route. The this compound, as an example of an acetate protecting group, offers the advantages of being easy to introduce and remove under mild basic or acidic conditions. However, its lability under both acidic and basic conditions limits its application in syntheses requiring a broad range of pH conditions.

In contrast, benzyl ethers provide greater stability across a wider pH range but require specific deprotection methods such as hydrogenolysis, which may not be compatible with other reducible functional groups. Silyl ethers, particularly the bulkier variants like TBDPS, offer a good balance of stability and are readily cleaved with fluoride reagents, providing a valuable orthogonal strategy.

Ultimately, the optimal choice depends on the specific chemical environment of the subsequent synthetic steps. A thorough understanding of the stability and cleavage conditions for each class of protecting group, as outlined in this guide, is essential for the successful execution of complex organic syntheses in research and drug development.

References

A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative conformational analysis of biphenyl-4-yl-p-tolyl-methanone. Given the limited publicly available experimental data for this specific compound, this guide leverages data from its close structural analogue, (biphenyl-4-yl)(phenyl)methanone, to infer its conformational properties. The analysis is supported by generalized experimental protocols and computational methodologies commonly employed for determining the three-dimensional structure and flexibility of biphenyl derivatives.

Conformational Landscape of Diaryl Methanones

The conformational flexibility of biphenyl-4-yl-p-tolyl-methanone primarily originates from the rotation around two key single bonds:

  • The bond connecting the two phenyl rings of the biphenyl group (τ1).

  • The bond connecting the biphenyl moiety to the carbonyl carbon (τ2).

The rotational barrier around these bonds and the resulting preferred dihedral angles are dictated by a delicate balance between steric hindrance between adjacent atoms and electronic effects, such as π-conjugation which favors planarity.

While a crystal structure for biphenyl-4-yl-p-tolyl-methanone is not publicly available, X-ray diffraction studies on the closely related (biphenyl-4-yl)(phenyl)methanone provide a strong foundation for understanding its structure.[1] In the solid state, this analogue adopts a non-planar conformation.[1] The key dihedral angles are:

  • Biphenyl Moiety (τ1): The two phenyl rings of the biphenyl group are twisted with respect to each other by approximately 8.0°.[1] This slight deviation from planarity is a characteristic feature of biphenyl systems, resulting from a compromise between stabilizing conjugation and steric repulsion between ortho-hydrogen atoms.[1]

  • Carbonyl Linker (τ2): The plane of the benzoyl phenyl ring and the plane of the adjacent phenyl ring of the biphenyl group are significantly twisted, with a dihedral angle of about 51.74°.[1][2] This substantial twist is necessary to minimize steric clashes between the aromatic rings connected to the ketone.[1]

The introduction of a methyl group at the para-position of the benzoyl ring (as in biphenyl-4-yl-p-tolyl-methanone) is not expected to significantly alter these core dihedral angles. The para position is remote from the sterically congested regions around the inter-ring bonds, and therefore, its steric impact on the overall conformation is likely minimal.

Data Presentation: Comparison of Dihedral Angles

The following table summarizes the key dihedral angles observed in the solid-state for biphenyl and its methanone derivative, providing a baseline for understanding the conformational preferences of biphenyl-4-yl-p-tolyl-methanone.

CompoundDihedral AngleValue (°)MethodReference
(Biphenyl-4-yl)(phenyl)methanone Inter-ring angle of the biphenyl moiety (τ1)8.0 (3)X-ray Diffraction[2]
Angle between the benzoyl ring and the adjacent phenyl ring (τ2)51.74 (18)X-ray Diffraction[2]
Biphenyl Inter-ring angle in solution32 ± 2Vibrational Spectroscopy[3]
Inter-ring angle in the ground state (gas phase)42 ± 2Supersonic Jet Laser Spectroscopy[4]

Visualization of Conformational Flexibility

The key rotational degrees of freedom in biphenyl-4-yl-p-tolyl-methanone are illustrated in the diagram below.

G mol tau1 τ1 ~ 8° tau2 τ2 ~ 52° a1_start->a1_end a2_start->a2_end

Key rotational bonds in biphenyl-4-yl-p-tolyl-methanone.

Experimental and Computational Protocols

The determination of molecular conformation relies on a combination of experimental techniques and computational modeling.

Single-Crystal X-ray Diffraction

This technique provides precise information about the atomic arrangement in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the purified compound in a suitable solvent system (e.g., ethanol, or hexane/dichloromethane mixtures).[5]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation).[5] Diffraction patterns are recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an initial electron density map and atomic model.[1] This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and dihedral angles.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides insights into the average conformation of molecules in solution.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: A suite of NMR experiments is performed.

    • ¹H and ¹³C NMR: Provide information about the chemical environment of atoms.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): Measures through-space interactions between protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for conformational analysis.[6]

  • Data Analysis: The experimental NMR data, particularly NOE-derived distance restraints, are compared with theoretical data calculated for different possible conformations to determine the most probable solution-state structure.[7]

Computational Chemistry

Theoretical calculations are used to predict the lowest energy conformations and the energy barriers for rotation between them.

Methodology:

  • Model Building: A 3D model of the molecule is constructed.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the key dihedral angles (τ1 and τ2) to identify various low-energy conformers.

  • Energy Calculations: The energy of each conformer is calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., 6-31+G(d,p)).[8]

  • Potential Energy Surface Mapping: The energy is calculated as a function of the dihedral angle(s) to generate a conformational energy profile, which reveals the minimum energy conformations and the rotational energy barriers.[9]

Workflow for Conformational Analysis

The following diagram outlines a typical workflow for a comprehensive conformational analysis study.

workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_final Final Analysis synthesis Compound Synthesis purification Purification & Characterization synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth nmr_sample NMR Sample Preparation purification->nmr_sample xray X-ray Diffraction crystal_growth->xray High-quality crystal nmr NMR Spectroscopy nmr_sample->nmr Solution sample solid_state Solid-State Conformation xray->solid_state Diffraction data comparative_analysis Comparative Analysis & Interpretation solid_state->comparative_analysis solution_state Solution-State Conformation nmr->solution_state Spectroscopic data solution_state->comparative_analysis model_building Molecular Model Building conf_search Conformational Search model_building->conf_search dft_calc Quantum Mechanical Calculations (DFT) conf_search->dft_calc theoretical_conf Theoretical Conformation dft_calc->theoretical_conf theoretical_conf->comparative_analysis

Generalized workflow for conformational analysis.

References

A Comparative Guide to the Cytotoxicity of 4,4'-Dihydroxybiphenyl and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of 4,4'-dihydroxybiphenyl and its structural analogs, supported by experimental data. The information presented herein is intended to aid in the evaluation of these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic potential of 4,4'-dihydroxybiphenyl and its analogs is typically assessed by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of a cell population. The following table summarizes the IC50 values for 4,4'-dihydroxybiphenyl and several of its derivatives against a panel of human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.[1]

CompoundStructureCell LineCancer TypeIC50 (µM)Exposure Time (hours)Assay Method
4,4'-Dihydroxybiphenyl
alt text
HEK293Human Embryonic Kidney27.472MTT
HT-29Human Colon Cancer74.672MTT
MCF-7Human Breast Cancer95.672MTT
3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol
alt text
HuH7.5Hepatocellular Carcinoma68 (24h), 55 (48h)24 and 48Not Specified
HepG2/C3AHepatocellular Carcinoma50 (24h), 42 (48h)24 and 48Not Specified
Compound 11 (a hydroxylated biphenyl) Not AvailableMalignant Melanoma Cell LinesMalignant Melanoma~1.7 ± 0.5Not SpecifiedMTT
Compound 12 (a hydroxylated biphenyl) Not AvailableMalignant Melanoma Cell LinesMalignant Melanoma~2.0 ± 0.7Not SpecifiedMTT
Compound 12e (a (3′S,4′S)-(-)-cis-khellactone derivative) Not AvailableHEPG-2Human Liver Carcinoma6.1 - 9.2Not SpecifiedMTT
SGC-7901Human Gastric Carcinoma6.1 - 9.2Not SpecifiedMTT
LS174THuman Colon Carcinoma6.1 - 9.2Not SpecifiedMTT

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

SRB (Sulforhodamine B) Assay

The SRB assay is a cell density determination assay based on the measurement of cellular protein content.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the wells five times with 1% (v/v) acetic acid to remove excess TCA. Air dry the plates completely.

  • SRB Staining: Add 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove the unbound SRB dye. Air dry the plates.

  • Solubilization of Bound Dye: Add 10 mM Tris base solution to each well and place on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method of quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells treated with a lysis buffer).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Incubate with Analogs (24-72 hours) cell_seeding->treatment compound_prep Prepare Analogs (Serial Dilutions) compound_prep->treatment assay_choice Select Assay treatment->assay_choice mtt MTT Assay assay_choice->mtt srb SRB Assay assay_choice->srb ldh LDH Assay assay_choice->ldh readout Measure Absorbance (Plate Reader) mtt->readout srb->readout ldh->readout analysis Calculate % Viability Determine IC50 readout->analysis

Caption: General experimental workflow for determining the cytotoxicity of 4,4'-dihydroxybiphenyl analogs.

Signaling Pathway

The cytotoxic effects of 4,4'-dihydroxybiphenyl and its derivatives are often mediated through the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism implicated in the action of these compounds.[1]

signaling_pathway cluster_regulation Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade compound 4,4'-Dihydroxybiphenyl Analogs bcl2_pro Pro-apoptotic (Bax, Bak) compound->bcl2_pro activates bcl2_anti Anti-apoptotic (Bcl-2, Bcl-xL) compound->bcl2_anti inhibits mitochondrion Mitochondrion bcl2_pro->mitochondrion bcl2_anti->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c permeabilization apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by 4,4'-dihydroxybiphenyl and its analogs.

References

In-Silico Prediction of 4-Acetoxybiphenyl Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in-silico analysis of the potential bioactivity of 4-Acetoxybiphenyl, a synthetic derivative belonging to the biphenyl class of compounds. Biphenyl derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory and neuroprotective effects.[1][2][3][4] This document presents a hypothetical predictive study of this compound as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Acetylcholinesterase (AChE), two key enzymes implicated in inflammation and neurodegenerative diseases, respectively.

The predicted bioactivity of this compound is objectively compared with well-established drugs: the selective COX-2 inhibitor Celecoxib, the non-selective COX inhibitor Naproxen, and the AChE inhibitor Donepezil. This comparison is supported by hypothetical in-silico data and detailed experimental protocols for the validation of these computational predictions.

In-Silico Bioactivity Profile of this compound

A multi-step in-silico approach was hypothetically employed to predict the bioactivity of this compound. This process involves ligand-based virtual screening, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Predicted Inhibition of Cyclooxygenase-2 (COX-2)

Molecular docking simulations predict that this compound can bind to the active site of the COX-2 enzyme. The biphenyl scaffold is a common feature in many COX inhibitors.[5][6] The predicted binding affinity suggests a potential anti-inflammatory effect by inhibiting the conversion of arachidonic acid to prostaglandins.[7]

Predicted Inhibition of Acetylcholinesterase (AChE)

The in-silico analysis also indicates a potential interaction between this compound and acetylcholinesterase. Several biphenyl derivatives have been identified as AChE inhibitors.[8][9][10] By inhibiting AChE, this compound could potentially increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to the symptomatic treatment of Alzheimer's disease.[11][12]

Data Presentation: In-Silico Prediction Comparison

The following tables summarize the hypothetical quantitative data from the in-silico predictions for this compound and its comparators.

Table 1: Predicted COX-2 Inhibition

CompoundPredicted Binding Affinity (kcal/mol)Predicted IC50 (µM)Key Predicted Interactions
This compound -8.55.2Hydrogen bond with Ser-530; Pi-pi stacking with Tyr-385
Celecoxib-10.20.8Hydrogen bond with Arg-513; Hydrophobic interactions
Naproxen-7.98.5Hydrogen bond with Arg-120 and Tyr-355

Table 2: Predicted AChE Inhibition

CompoundPredicted Binding Affinity (kcal/mol)Predicted IC50 (µM)Key Predicted Interactions
This compound -9.22.5Pi-pi stacking with Trp-84 and Tyr-334; Hydrogen bond with Ser-200
Donepezil-11.50.05Pi-pi stacking with Trp-279; Cation-pi interaction with Trp-84

Table 3: Predicted ADMET Properties

CompoundPredicted Human Intestinal Absorption (%)Predicted BBB PermeabilityPredicted Ames MutagenicityPredicted hERG Inhibition
This compound > 90HighNon-mutagenicLow risk
Celecoxib> 90ModerateNon-mutagenicLow risk
Naproxen> 90ModerateNon-mutagenicLow risk
Donepezil> 90HighNon-mutagenicLow risk

Experimental Protocols

To validate the in-silico predictions, the following experimental protocols are recommended.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of the test compound on COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Hematin

  • Tris-HCl buffer (pH 8.0)

  • Test compounds (this compound, Celecoxib, Naproxen) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the assay buffer containing Tris-HCl and hematin.

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations. For the control, add the vehicle (DMSO).

  • Incubate the plate for 5 minutes at 25°C.

  • Add the colorimetric substrate solution (TMPD).

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate for 2 minutes at 25°C.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[13]

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay quantifies the inhibitory effect of the test compound on AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound, Donepezil) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations. For the control, add the vehicle (DMSO).

  • Add the AChE enzyme solution to all wells except the blank.

  • Incubate the plate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate (ATCI) to all wells.

  • Measure the absorbance at 412 nm at multiple time points to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[14][15]

Mandatory Visualization

G In-Silico Bioactivity Prediction Workflow cluster_start Input cluster_prediction Prediction Stages start This compound Structure ligand_screening Ligand-Based Virtual Screening start->ligand_screening admet_prediction ADMET Prediction start->admet_prediction target_prediction Target Identification (e.g., COX-2, AChE) ligand_screening->target_prediction molecular_docking Molecular Docking target_prediction->molecular_docking binding_affinity Binding Affinity (kcal/mol) molecular_docking->binding_affinity ic50 Predicted IC50 (µM) molecular_docking->ic50 admet_profile ADMET Profile admet_prediction->admet_profile G Hypothetical COX-2 Signaling Pathway Inhibition stimuli Inflammatory Stimuli phospholipase Phospholipase A2 stimuli->phospholipase arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation acetoxybiphenyl This compound acetoxybiphenyl->cox2 Inhibition G Hypothetical AChE Signaling Pathway Inhibition acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache postsynaptic_receptor Postsynaptic Receptor acetylcholine->postsynaptic_receptor Binding choline_acetate Choline + Acetate ache->choline_acetate signal Signal Termination choline_acetate->signal acetoxybiphenyl This compound acetoxybiphenyl->ache Inhibition G Experimental Validation Workflow insilico In-Silico Prediction (Hypothesis Generation) synthesis Compound Synthesis (this compound) insilico->synthesis invitro In-Vitro Assays (COX & AChE Inhibition) synthesis->invitro data_analysis Data Analysis (IC50 Determination) invitro->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar conclusion Conclusion data_analysis->conclusion sar->conclusion

References

A Comparative Guide to the Synthetic Routes of 4-Substituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted biphenyl motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The efficient and selective synthesis of these compounds is therefore of paramount importance in both academic and industrial research. This guide provides an objective comparison of the most prevalent synthetic methodologies for accessing 4-substituted biphenyls, supported by experimental data and detailed protocols to aid in the selection of the most appropriate route for a given application.

At a Glance: Comparison of Key Synthetic Routes

The synthesis of 4-substituted biphenyls is dominated by palladium-catalyzed cross-coupling reactions. Each method offers a unique set of advantages and disadvantages concerning substrate scope, functional group tolerance, and reaction conditions. The following table summarizes the key features of the most common methods.

ReactionOrganometallic ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura Coupling Organoboron compoundsMild reaction conditions, high functional group tolerance, commercially available reagents, environmentally benign byproducts.Base-sensitive substrates can be problematic; boronic acids can undergo protodeboronation.
Stille Coupling Organotin compoundsHigh functional group tolerance, mild reaction conditions.Toxicity of organotin reagents and byproducts, purification can be challenging.
Negishi Coupling Organozinc compoundsHigh reactivity, excellent functional group tolerance, can couple sp³, sp², and sp carbons.Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere techniques.
Kumada Coupling Grignard (organomagnesium) reagentsHigh reactivity, readily available Grignard reagents.Low functional group tolerance (Grignard reagents are highly basic and nucleophilic).

Quantitative Comparison of Synthetic Routes

The choice of synthetic route is often dictated by the desired yield and the specific functionalities present in the starting materials. The following table presents a comparative summary of quantitative data for the synthesis of 4-substituted biphenyls using different cross-coupling methods.

ReactionAryl HalideCoupling PartnerCatalyst (mol%)Base/AdditiveSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura 4-BromotoluenePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O904-6~95%[1]
Suzuki-Miyaura 1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (0.44)K₂CO₃NMP/H₂O1101>99%
Stille 1-Bromo-4-methoxybenzeneTributyl(phenyl)stannanePd₂(dba)₃ (2) / P(o-tol)₃ (4)-Toluene10012~90%[2]
Stille 4-Iodoanisole(4-Nitrophenyl)trimethylstannanePd(PPh₃)₄ (5)-Toluene1002491%
Negishi 2-Bromoanisolep-Tolylzinc chloridePalladacycle (0.1) / L3 (0.1)-THF750.3392%[3]
Negishi 4-Chloroanisole[2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloridePd[P(t-Bu)₃]₂ (2)-THF/NMP100-75%[4]
Kumada Bromobenzenep-Tolylmagnesium bromideNiCl₂(dppp) (1-5)-THFRT12-24High

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory. Below are representative procedures for the key cross-coupling reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Methylbiphenyl[1]

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-methylbiphenyl.

Protocol 2: Stille Coupling for the Synthesis of 4,4'-Dimethoxybiphenyl[2]

Materials:

  • 1-Bromo-4-methoxybenzene

  • Tributyl(4-methoxyphenyl)stannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve 1-bromo-4-methoxybenzene (1.0 mmol) and tributyl(4-methoxyphenyl)stannane (1.1 mmol) in anhydrous and degassed toluene (10 mL).

  • Add Pd₂(dba)₃ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12 hours in the dark.

  • Monitor the reaction for completion using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate 4,4'-dimethoxybiphenyl.

Protocol 3: Negishi Coupling for the Synthesis of a Biaryl Compound[4]

Materials:

  • Aryl halide (e.g., 4-chloroanisole)

  • Organozinc reagent (e.g., [2-(N,N-dimethylamino)-6-methoxyphenyl]zinc chloride solution)

  • Palladium catalyst (e.g., Pd[P(t-Bu)₃]₂)

  • Anhydrous solvent (e.g., a 1:1 mixture of THF/NMP)

Procedure:

  • In an oven-dried, resealable Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol % Pd[P(t-Bu)₃]₂).

  • Cap the tube with a rubber septum, and then evacuate and backfill with argon (repeat this cycle three times).

  • Add the aryl halide (1.0 equiv) and the anhydrous solvent mixture.

  • Slowly add the organozinc reagent (1.2-1.5 equiv) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by GC or TLC.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms of these coupling reactions is crucial for troubleshooting and optimization. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH Ar'-B(OH)₂ + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Stille_Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArSnR3 Ar'-SnR₃ Negishi_Coupling cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArZnX Ar'-ZnX Kumada_Coupling cluster_cycle Ni0 Ni(0)L₂ or Pd(0)L₂ OxAdd Oxidative Addition MII_Aryl Ar-M(II)-X      L₂ OxAdd->MII_Aryl Transmetalation Transmetalation MII_Diaryl Ar-M(II)-Ar'      L₂ Transmetalation->MII_Diaryl RedElim Reductive Elimination RedElim->Ni0 Product Ar-Ar' RedElim->Product ArX Ar-X ArMgX Ar'-MgX Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Coupling Partner, Catalyst, & Base/Additive Setup->Reagents Solvent Add Solvent Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/GC) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Product Characterization->End

References

Safety Operating Guide

Proper Disposal of 4-Acetoxybiphenyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the proper disposal of 4-Acetoxybiphenyl, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for maintaining a safe working environment and complying with regulatory standards.

Hazard Profile and Safety Information

This compound is a solid crystalline compound that requires careful handling.[1] While some safety data sheets suggest that at its given concentration it may not meet the criteria to be classified as hazardous, others identify it as an irritant.[1][2] Therefore, it is prudent to handle it as a hazardous substance. The primary hazards are irritation to the skin, eyes, and respiratory system.[2][3]

Property[1][2][3]Data
Physical State Solid, Crystalline, White/Beige
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)
Incompatibilities Strong oxidizing agents
Hazardous Decomposition Combustion may produce irritating and toxic fumes and gases.

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through a licensed hazardous waste disposal service or an institution's Environmental Health and Safety (EHS) department.[3][4][5] Do not dispose of this chemical in the regular trash or down the drain.[4][6][7]

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, it is mandatory to wear appropriate PPE to prevent exposure.[3]

  • Eye Protection: Chemical safety goggles or glasses.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.

  • Protective Clothing: A lab coat or other suitable protective clothing to prevent skin contact.

Step 2: Waste Segregation and Collection

Properly segregate and collect all waste materials contaminated with this compound.

  • Solid this compound Waste:

    • Carefully sweep up the solid material.[3]

    • Take precautions to avoid generating dust during collection.[3]

    • Place the swept material into a suitable, clearly labeled, and sealable container designated for hazardous waste.[1][3]

  • Contaminated Materials:

    • Place all materials contaminated with this compound, such as paper towels, gloves, and weigh boats, into the same designated hazardous waste container.[3][7]

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with an appropriate solvent.[8][9]

    • The rinsate (the solvent used for rinsing) must be collected and treated as hazardous waste.[8][9]

    • After triple-rinsing, the container labels should be fully defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[9][10]

Step 3: Containerization and Labeling

Proper containerization is crucial for safe storage and transport.[3]

  • Container Selection: Use a container that is in good condition and compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][8] The container must have a secure, leak-proof lid and be kept closed except when adding waste.[8]

  • Labeling: The container must be clearly labeled.[4][5] Use your institution's hazardous waste tag or label, which must include the following information:

    • The words "Hazardous Waste".[4][5]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4][10]

    • For mixtures, list each chemical component and its approximate concentration.[4]

    • Date of waste generation (accumulation start date).[4][10]

    • The location of origin (e.g., department, room number).[4]

    • The name and contact number of the Principal Investigator or responsible person.[4]

    • Checkmarks for the appropriate hazard pictograms (e.g., irritant).[4]

Step 4: Storage and Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area.[3] This area should be away from incompatible materials, particularly strong oxidizing agents.[3][8]

  • Disposal: Arrange for the collection of the hazardous waste by contacting your institution's EHS department or a licensed environmental disposal company.[3][5][7] Always adhere to all local, regional, and national regulations for hazardous waste disposal.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_0 Preparation cluster_1 Waste Collection cluster_2 Containerization cluster_3 Final Disposal A Don Personal Protective Equipment (PPE) B Identify Waste Type A->B Start C Sweep solid waste carefully (avoiding dust) B->C Solid Chemical D Collect contaminated labware (gloves, paper towels, etc.) B->D Contaminated Items E Triple-rinse empty container; collect rinsate as waste B->E Empty Container F Place all waste into a compatible, sealable container C->F D->F E->F G Label container with: 'Hazardous Waste' 'this compound' Date & PI Information F->G H Store sealed container in a designated, secure area G->H I Contact EHS or licensed waste disposal company for pickup H->I J Disposal Complete I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.